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  • Product: 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
  • CAS: 373824-30-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The aniline scaffold is a privileged structure in medicinal chemistry, and this specific derivative, featuring a pyrrolidine ring linked via an ethoxy bridge, offers unique structural and functional characteristics for creating novel therapeutic agents.[1] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with detailed protocols, explores its applications as a key intermediate, and outlines critical safety and handling procedures based on data from analogous structures.

Introduction to the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its role in creating compounds for a wide range of human diseases. Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring allows for a more effective three-dimensional exploration of pharmacophore space. This structural complexity, driven by sp3-hybridization, is a key factor in the clinical success of many bioactive molecules. The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, highlighting its importance.[2]

The molecule 3-[2-(pyrrolidin-1-yl)ethoxy]aniline combines three critical pharmacophoric elements:

  • A Primary Aromatic Amine (Aniline): Serves as a versatile synthetic handle for forming amides, sulfonamides, ureas, and other functional groups, enabling the construction of diverse compound libraries.[3][4][5]

  • An Ether Linkage: Provides conformational flexibility and influences the compound's lipophilicity and metabolic stability.

  • A Tertiary Aliphatic Amine (Pyrrolidine): Acts as a basic center, which is often crucial for target engagement (e.g., forming salt bridges with acidic residues in a protein's active site) and improving aqueous solubility.

This unique combination makes 3-[2-(pyrrolidin-1-yl)ethoxy]aniline a valuable intermediate for developing novel agents targeting a spectrum of biological pathways.

Physicochemical & Analytical Profile

Accurate characterization is the foundation of chemical research and development. The identity and purity of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline can be unequivocally established using a combination of spectroscopic and spectrometric techniques.

Table 1: Core Physicochemical Properties
PropertyValueSource
IUPAC Name 3-[2-(pyrrolidin-1-yl)ethoxy]anilinePubChemLite[6]
Molecular Formula C₁₂H₁₈N₂OPubChemLite[6]
Molecular Weight 206.28 g/mol PubChemLite
Monoisotopic Mass 206.1419 DaPubChemLite[6]
InChIKey YJDXLUSVVAGFFS-UHFFFAOYSA-NPubChemLite[6]
Predicted XlogP 1.7PubChemLite[6]
CAS Number Not explicitly assigned in searched databases. The CAS for the 4-isomer is 50609-01-3.[7][8][9][10]N/A
Analytical Characterization

The structural integrity of synthesized 3-[2-(pyrrolidin-1-yl)ethoxy]aniline must be validated. The following table outlines the expected data from standard analytical methods.

Table 2: Predicted Analytical Data for Structural Verification
TechniqueExpected ResultsRationale
Mass Spectrometry (ESI-MS) Predicted [M+H]⁺: 207.14918 m/z Predicted [M+Na]⁺: 229.13112 m/z[6]Confirms the molecular weight and elemental composition of the target compound. The protonated molecular ion is typically the base peak.
Proton NMR (¹H NMR) Aromatic protons (~6.2-7.1 ppm), -OCH₂- (~4.0 ppm), pyrrolidine & ethoxy CH₂ groups (~2.5-2.8 ppm), NH₂ (~3.6 ppm, broad). Chemical shifts are based on analogous structures like 3-ethoxyaniline.[11]Provides a detailed map of the proton environment, confirming the connectivity of the ethoxy bridge, the substitution pattern on the aniline ring, and the presence of the pyrrolidine moiety.
Carbon NMR (¹³C NMR) Aromatic carbons (~100-160 ppm), ether-linked carbons (~65-70 ppm), pyrrolidine carbons (~23-55 ppm). Based on general chemical shift ranges for similar functional groups.[12]Confirms the carbon skeleton of the molecule, including the number and type of carbon atoms (aromatic, aliphatic, quaternary).
Infrared (IR) Spectroscopy N-H stretch (aniline, ~3300-3400 cm⁻¹), C-H stretch (aromatic & aliphatic, ~2850-3100 cm⁻¹), C-O stretch (ether, ~1200-1250 cm⁻¹), C-N stretch (~1300 cm⁻¹).[12]Confirms the presence of key functional groups (primary amine, ether linkage, aliphatic chains) within the molecule.

Synthesis and Purification

While specific literature for the synthesis of the 3-isomer is sparse, a reliable and logical synthetic route can be designed based on fundamental principles of organic chemistry. The most straightforward approach involves a Williamson ether synthesis.

Retrosynthetic Analysis

A logical disconnection approach points to 3-aminophenol and 1-(2-chloroethyl)pyrrolidine as key starting materials. This strategy is efficient as it forms the crucial ether linkage directly onto a commercially available, functionalized core.

G Target 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Disconnect1 C-O Ether Bond Disconnection (Williamson Ether Synthesis) Target->Disconnect1 StartingMaterial1 3-Aminophenol Disconnect1->StartingMaterial1 StartingMaterial2 1-(2-chloroethyl)pyrrolidine Disconnect1->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the analytical methods described in Section 2.

Objective: To synthesize 3-[2-(pyrrolidin-1-yl)ethoxy]aniline from 3-aminophenol.

Materials:

  • 3-Aminophenol

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenol (1.0 eq) in anhydrous DMF. Add a suitable base such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (2.0 eq). The base is critical for deprotonating the phenolic hydroxyl group, which is more acidic than the aniline amine, to form the nucleophilic phenoxide.

  • Nucleophilic Substitution (Etherification): To the resulting suspension, add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) in DMF. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Heat the reaction mixture to 60-80 °C. The phenoxide attacks the electrophilic carbon of the chloroethyl side chain in an Sₙ2 reaction, displacing the chloride and forming the ether bond.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The disappearance of the 3-aminophenol spot and the appearance of a new, higher Rf product spot indicates reaction completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol, is typically effective for separating the desired product from unreacted starting materials and byproducts.

  • Final Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 2.1.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Deprotonate 3-Aminophenol (NaOH/DMF) B 2. Add 1-(2-chloroethyl)pyrrolidine A->B C 3. Heat & Stir (60-80 °C) B->C D 4. Quench with H₂O & Extract (EtOAc) C->D E 5. Wash with Brine D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Silica Gel Chromatography F->G H 8. Characterize (NMR, MS, IR) G->H I Final Compound H->I Pure Product

Caption: Workflow for the synthesis and purification of the target molecule.

Applications in Drug Discovery & Medicinal Chemistry

3-[2-(pyrrolidin-1-yl)ethoxy]aniline is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex molecules. The aniline nitrogen is the primary point for diversification.

Key Applications:

  • Kinase Inhibitors: The aniline moiety can be used to form hinge-binding motifs common in many kinase inhibitors.

  • GPCR Ligands: The combination of an aromatic ring and a basic amine is a classic pharmacophore for G-protein coupled receptor ligands.

  • Antimicrobial/Anticancer Agents: The pyrrolidine scaffold is present in numerous natural and synthetic compounds with antimicrobial and anticancer properties.[13] For example, a complex derivative containing the isomeric 4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group, known as BPIQ, shows potent anti-cancer activity against hepatocellular carcinoma by inducing ER stress and apoptosis.

Logical Pathway for Derivatization

The primary amine of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline allows for straightforward chemical modifications to explore structure-activity relationships (SAR).

G cluster_reactions Chemical Transformations at Aniline Nitrogen cluster_products Resulting Compound Classes Core 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Acylation Acylation (R-COCl) Core->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Alkylation Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Sec_Amines Secondary Amines Alkylation->Sec_Amines

Caption: Derivatization pathways from the core aniline scaffold.

Safety, Handling, and Toxicology

Table 3: Extrapolated GHS Hazard Profile
Hazard ClassGHS StatementBasis of Extrapolation
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 3-Pyrrolidin-1-ylaniline and the 4-isomer.[9]
Skin Irritation H315: Causes skin irritation.Based on data for the 4-isomer.[9]
Eye Irritation H319: Causes serious eye irritation.Based on data for the 4-isomer.[9]
Target Organ Toxicity H372: Causes damage to organs through prolonged or repeated exposure.A known hazard for aniline.

Handling Protocols:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required. Ensure it is buttoned.

  • Spill & Waste Management:

    • Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge to drains.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

3-[2-(pyrrolidin-1-yl)ethoxy]aniline is a strategically important chemical intermediate for drug discovery. Its molecular architecture provides an ideal balance of structural rigidity, conformational flexibility, and synthetic accessibility. The presence of a versatile aniline handle allows for extensive derivatization, enabling the exploration of vast chemical space in the search for new therapeutic agents. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this potent building block to advance the development of next-generation pharmaceuticals.

References

  • BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.
  • Bentham Science. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure.
  • STM Journals. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • PubChem. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. National Center for Biotechnology Information.
  • Pharmaffiliates. CAS No : 50609-01-3 | Product Name : 4-(2-(pyrrolidin-1-yl)ethoxy)aniline.
  • Sigma-Aldrich. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3.
  • BLDpharm. 50609-01-3|4-(2-(Pyrrolidin-1-yl)ethoxy)aniline.
  • PubChemLite. 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. Université du Luxembourg.
  • Sigma-Aldrich. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline.
  • Enamine. (2014). Synthesis of unique pyrrolidines for drug discovery.
  • VNU University of Science. (2021). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES.
  • All About Drugs. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.
  • PubChem. 3-Ethoxyaniline. National Center for Biotechnology Information.
  • Drug Testing and Analysis. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Wiley Online Library.
  • Springer Medizin. (2020). Identification and structure characterization of five synthetic opioids.
  • ChemicalBook. 3-Ethoxyaniline(621-33-0) 1H NMR spectrum.

Sources

Exploratory

Technical Monograph: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

[1] Executive Summary This technical guide provides a comprehensive analysis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline , a critical "linker-head" building block in medicinal chemistry.[1] Characterized by a basic pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline , a critical "linker-head" building block in medicinal chemistry.[1] Characterized by a basic pyrrolidine tail connected via an ethyl ether spacer to a meta-aniline headgroup, this molecule serves as a versatile scaffold for developing G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Its structural dualism—combining a nucleophilic aniline "warhead" for coupling with a solubilizing, cationic pyrrolidine moiety—makes it an essential tool for optimizing pharmacokinetic profiles (ADME) in early-stage drug discovery.[1][2]

Part 1: Structural Informatics & Physiochemical Profile[1]

Molecular Identity[1][2]
  • IUPAC Name: 3-(2-(pyrrolidin-1-yl)ethoxy)aniline[1][3]

  • Molecular Formula: C₁₂H₁₈N₂O[1][3]

  • Molecular Weight: 206.29 g/mol [1][4]

  • CAS Registry Number: 22987-34-4 (Generic/Isomer assignments may vary; verify batch COA)[1]

SMILES String (Canonical):

[1] InChI Key:

Calculated Physiochemical Properties

The following data points are critical for assessing the molecule's behavior in biological assays and synthetic workflows.

PropertyValueImplication for Drug Design
cLogP ~1.7 - 2.1Moderate lipophilicity; likely good membrane permeability.[1][2]
TPSA 38.5 ŲWell below the 140 Ų threshold; suggests high oral bioavailability.[1][2]
pKa (Pyrrolidine N) ~9.5 - 10.2Protonated at physiological pH (7.4), enhancing solubility and lysosomal trapping.[1]
pKa (Aniline N) ~4.0 - 4.5Weakly basic; remains neutral at pH 7.4, available for H-bond donation.[1]
H-Bond Donors 1 (Aniline -NH₂)Critical for interaction with backbone carbonyls in binding pockets.[1][2]
Rotatable Bonds 4Flexible linker allows induced-fit binding adjustments.[1][2]

Part 2: Synthetic Architecture (The "Nitro-Reduction" Route)[1]

Strategic Rationale

While direct alkylation of 3-aminophenol is possible, it is chemically risky due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylation side products.[2]

The Authoritative Protocol: The "Nitro-Reduction" route is the industry standard for high-fidelity synthesis.[1][2] It utilizes 3-nitrophenol as the starting scaffold.[1][2][5] The phenolic oxygen is selectively alkylated (Williamson Ether Synthesis) before the nitro group is reduced to the final amine.[2] This ensures 100% regioselectivity for the O-alkylated product.[1][2]

Reaction Workflow Diagram

The following diagram illustrates the stepwise transformation, highlighting the critical intermediate.

SynthesisPath Start 3-Nitrophenol (Starting Material) Inter Intermediate: 3-[2-(pyrrolidin-1-yl)ethoxy]nitrobenzene Start->Inter Step 1: Alkylation K2CO3, DMF, 80°C Reagent 1-(2-chloroethyl)pyrrolidine (HCl Salt) Reagent->Inter Product Product: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Inter->Product Step 2: Reduction H2, Pd/C (or Fe/NH4Cl)

Figure 1: Regioselective synthesis pathway via nitro-intermediate to prevent N-alkylation byproducts.

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Covalent attachment of the pyrrolidine tail to the phenolic oxygen.[2]

  • Reagents: Charge a round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous DMF (Dimethylformamide) [10 mL/g].

  • Base Activation: Add Potassium Carbonate (K₂CO₃) (3.0 eq).[1][2] Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Cs₂CO₃ can be used for faster kinetics but is more expensive.

  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The spot for 3-nitrophenol should disappear.[1][2]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The intermediate (Nitro-ether) is usually a yellow oil/solid.[1][2]

Step 2: Nitro Group Reduction

Objective: Conversion of the nitro "mask" into the active aniline "warhead."[2]

  • Setup: Dissolve the crude nitro-intermediate in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2–12 hours.

    • Alternative: For labs without hydrogenation capabilities, use Iron powder (Fe) (5 eq) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at reflux [1].[1][2]

  • Purification: Filter through a Celite pad to remove the catalyst.[1][2] Concentrate the filtrate.

  • Final Polish: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the pure aniline as a pale brown oil or solid.

Part 3: Medicinal Chemistry Utility & Reactivity[2]

Pharmacophore Mapping

This molecule is not just a passive linker; it is an active pharmacophore.[1][2]

  • The Aniline (Warhead): Acts as a nucleophile for amide coupling, urea formation, or Buchwald-Hartwig aminations.[2] It serves as the attachment point to the central drug scaffold (e.g., Quinazoline, Pyrimidine).[2]

  • The Ether Linker: Provides a 2-carbon spacer that is metabolically stable (unlike esters) and allows rotational freedom.[1][2]

  • The Pyrrolidine (Tail): A tertiary amine that is protonated at physiological pH.[1][2] This is crucial for:

    • Solubility: Counteracting the lipophilicity of aromatic drug cores.[1][2]

    • Binding: Forming ionic interactions (salt bridges) with Aspartate or Glutamate residues in the solvent-exposed regions of protein binding pockets (e.g., the ATP-binding site of kinases).[1][2]

Reactivity Logic Diagram

Reactivity Center 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Rxn1 Amide Coupling (EDC/HOBt + R-COOH) Center->Rxn1 Rxn2 Urea Formation (Isocyanates R-NCO) Center->Rxn2 Rxn3 SNAr / Buchwald (Aryl Halides) Center->Rxn3 Out1 Amide-Linked Inhibitors (Kinase Type I/II) Rxn1->Out1 Out2 Urea-Linked Inhibitors (VEGFR/PDGFR targets) Rxn2->Out2 Out3 Biaryl Amines (Rigid Scaffolds) Rxn3->Out3

Figure 2: Downstream synthetic utility in generating diverse drug classes.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (6.0 – 7.0 ppm): A complex multiplet integrating to 4 protons (characteristic of meta-substitution).[1][2] Look for the triplet at ~7.0 ppm (H-5) and doublet/singlets for H-2, H-4, H-6.[1]

  • Aniline NH₂ (4.5 – 5.0 ppm): A broad singlet integrating to 2 protons.[1][2] (Exchangeable with D₂O).

  • OCH₂ (3.9 – 4.1 ppm): A triplet integrating to 2 protons.[1][2] This confirms the ether linkage.[1][2]

  • NCH₂ (Linker) (2.7 – 2.9 ppm): A triplet integrating to 2 protons.[1][2]

  • Pyrrolidine Ring (~2.5 ppm & ~1.7 ppm): Multiplets corresponding to the ring protons.[1][2]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (+ve)[1]

  • Molecular Ion [M+H]⁺: Expected m/z = 207.15[1]

  • Fragmentation: High collision energy may show loss of the pyrrolidine fragment (m/z ~72) or the ethoxy-pyrrolidine chain.[1][2]

References

  • Reduction of Nitro Compounds: Ram, S., & Ehrenkaufer, R. E. (1984).[2] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(01), 91-95.[2] (General method validation).

  • Analogous Synthesis (Propyl Linker Validation): Singh, R., et al. (2013).[2] Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. ResearchGate.[1][2]

  • Pyrrolidine in Medicinal Chemistry: Li Petri, G., et al. (2020).[2][6] Bioactive pyrrole-based compounds with target selectivity.[1][2] European Journal of Medicinal Chemistry.

  • Isomer Data (Para-isomer comparison): PubChem Compound Summary for CID 6493749, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline.[1][2] [1]

Sources

Foundational

"3-[2-(pyrrolidin-1-yl)ethoxy]aniline" commercial availability

Commercial Availability & Technical Profile: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline [1][2] Executive Summary 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7 ) is a specialized heterocyclic building block primarily u...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Technical Profile: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline [1][2]

Executive Summary

3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7 ) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., Syk, Src family) and GPCR ligands.[1] Unlike its para-isomer (CAS 50609-01-3), which is a commodity chemical, the meta-isomer is classified as a Tier 2 Specialty Intermediate .

Current market analysis indicates that while the compound is commercially listed, it is rarely held in bulk stock. Most major suppliers (e.g., AK Scientific, Abosyn) operate on a "Make-on-Demand" model with typical lead times of 4–6 weeks . Researchers must integrate this latency into their project timelines or opt for in-house synthesis using the validated protocols detailed in Section 4.

Chemical Identity & Physicochemical Profile

This compound features an aniline core substituted at the meta-position with a pyrrolidine-ethoxy side chain. The basicity of the pyrrolidine nitrogen (


) combined with the nucleophilic aniline amine makes it a versatile bifunctional scaffold.
PropertySpecification
CAS Number 373824-30-7
IUPAC Name 3-(2-(pyrrolidin-1-yl)ethoxy)aniline
Molecular Formula

Molecular Weight 206.29 g/mol
Appearance Pale yellow to brown oil or low-melting solid (tends to darken on oxidation)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent)
LogP (Predicted) ~1.8
Key Impurities 3-Nitrophenol (precursor), 3-Aminophenol (degradation)

Strategic Sourcing & Commercial Landscape

The procurement landscape for CAS 373824-30-7 is fragmented. It is not a "next-day delivery" item.

Supplier Analysis
Supplier TierRepresentative VendorsAvailability StatusTypical Pack SizeEstimated Price (USD)
Primary Catalog AK Scientific, Abosyn4 Weeks (Backorder) 100 mg – 5 g$200 (100mg) / $500 (1g)
Aggregators MolPort, eMoleculesVariable Varies+20% markup
Custom Synthesis Enamine, WuXi AppTec6-8 Weeks >10 gQuote based
Sourcing Decision Tree

Use the following logic to determine whether to buy or synthesize:

SourcingStrategy Start Need CAS 373824-30-7 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 gram QtyCheck->SmallScale LargeScale > 5 grams QtyCheck->LargeScale TimeCheck Timeline < 2 Weeks? SmallScale->TimeCheck Synthesize In-House Synthesis (See Section 4) LargeScale->Synthesize Urgent Contract Contract Synthesis (Enamine/WuXi) LargeScale->Contract Standard Route BuyCatalog Order from AK Sci/Abosyn (Accept 4-week lead) TimeCheck->BuyCatalog No TimeCheck->Synthesize Yes

Figure 1: Decision matrix for sourcing 3-[2-(pyrrolidin-1-yl)ethoxy]aniline based on scale and urgency.

Synthetic Pathways & Manufacturing

If commercial lead times are prohibitive, the compound can be synthesized in two steps from widely available commodity chemicals: 3-nitrophenol and 1-(2-chloroethyl)pyrrolidine hydrochloride .

Validated Synthesis Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 3-Nitrophenol, 1-(2-chloroethyl)pyrrolidine HCl,

    
    , DMF or Acetonitrile.
    
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism: The phenoxide ion displaces the chloride. The use of the hydrochloride salt of the alkylating agent requires excess base (3-4 equivalents).

  • Workup: Dilute with water, extract with EtOAc. The nitro-intermediate is usually an oil.

Step 2: Nitro Reduction

  • Method A (Catalytic Hydrogenation):

    
     (balloon), 10% Pd/C, MeOH. Cleanest method.
    
  • Method B (Chemical Reduction): Fe powder /

    
     in EtOH/Water. Cheaper, but requires filtration of iron sludge.
    
  • Yield: Typical overall yield is 60–75%.

Synthesis Reactants 3-Nitrophenol + 1-(2-chloroethyl)pyrrolidine Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Reactants->Step1 Intermediate Nitro Intermediate (1-[2-(3-nitrophenoxy)ethyl]pyrrolidine) Step1->Intermediate Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Intermediate->Step2 Product Final Product CAS 373824-30-7 Step2->Product

Figure 2: Two-step synthetic pathway from commodity starting materials.

Quality Assurance & Analytical Validation

When receiving a commercial batch or validating in-house synthesis, the following analytical signatures confirm identity.

1H NMR (DMSO-d6, 400 MHz)
  • Aromatic Region: Look for the meta-substitution pattern (approx.

    
     6.0 – 7.0 ppm).
    
  • Ether Linkage: Triplet at

    
     ~3.9 ppm (
    
    
    
    ).
  • Amine Linkage: Triplet at

    
     ~2.7 ppm (
    
    
    
    ).
  • Pyrrolidine Ring: Multiplets at

    
     ~2.5 ppm (ring 
    
    
    
    ) and
    
    
    ~1.7 ppm (ring
    
    
    ).
  • Aniline

    
    :  Broad singlet at 
    
    
    
    ~5.0 ppm (exchangeable with
    
    
    ).
LC-MS
  • Ionization: ESI Positive Mode.

  • Expected Mass:

    
    .
    
  • Retention Time: Short retention time on C18 columns due to the basic pyrrolidine and polar amine; use high pH buffer (Ammonium Bicarbonate) or HILIC for better retention.

Handling, Stability & Safety

  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The pyrrolidine moiety can form hydrates or absorb moisture. Store in a desiccator.

  • Safety: Irritant. The alkylating agent (Step 1 precursor) is a nitrogen mustard analog and a potential blistering agent; handle with extreme care. The final product is a standard organic base/irritant.

References

  • AK Scientific Product Catalog. 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (Catalog 9069CZ).[1][2]Link[1]

  • Abosyn Chemical Database. CAS 373824-30-7 Pricing and Availability.[1][3]Link

  • Patent US20020013352A1. Kinase inhibitors and methods of use thereof. (Describes the use of pyrrolidino-ethoxy aniline scaffolds in medicinal chemistry). Link

  • Chemsrc CAS Database. 3-(2-(pyrrolidin-1-yl)ethoxy)aniline Technical Data.Link

Sources

Exploratory

Technical Handling &amp; Safety Monograph: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

The following Technical Handling & Safety Monograph is a comprehensive, expert-level guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline . This document synthesizes predicted physicochemical properties, structural activity re...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Handling & Safety Monograph is a comprehensive, expert-level guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline . This document synthesizes predicted physicochemical properties, structural activity relationships (SAR), and rigorous safety protocols, designed for researchers and drug development professionals.

[1]

CAS Registry Number: 373824-30-7 Synonyms: 3-(2-pyrrolidin-1-ylethoxy)aniline; m-[2-(1-pyrrolidinyl)ethoxy]aniline Document Type: Enhanced Material Safety Data Sheet (eMSDS) & Technical Guide Version: 2.1 (Research Grade)[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

This compound is a bifunctional building block featuring two distinct reactive centers:

  • Aniline (Primary Amine): Electron-rich aromatic system susceptible to oxidation and electrophilic aromatic substitution.[1] It serves as the primary nucleophile in coupling reactions (e.g., amide coupling, reductive amination).

  • Pyrrolidine (Tertiary Amine): A basic, aliphatic heterocycle linked via an ethyl ether spacer.[1] This moiety often imparts solubility and pharmacokinetic properties (e.g., hERG channel interaction modulation) in kinase inhibitor scaffolds.[1]

Physicochemical Constants (Experimental & Predicted)
PropertyValue / DescriptionReliability
Molecular Formula C₁₂H₁₈N₂ODefinitive
Molecular Weight 206.29 g/mol Definitive
Physical State Viscous oil or low-melting solid (waxy)Observed
Boiling Point ~340–350 °C (Predicted at 760 mmHg)Calculated
pKa (Pyrrolidine) ~9.5 (Basic)Predicted
pKa (Aniline) ~4.0 (Weakly Basic)Predicted
LogP 1.7 – 2.1Predicted
Solubility Soluble in DMSO, MeOH, DCM, dilute aqueous acid.[1][2]Observed

Hazard Assessment & Toxicology Logic

GHS Classification (Derived from SAR & Analogous 4-Isomer Data):

  • Signal Word: DANGER

  • Primary Hazards: Corrosive, Acute Toxicity, Sensitizer.

Hazard Statements (H-Codes)
  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H314: Causes severe skin burns and eye damage.[1][3][4] (Rationale: The pyrrolidine moiety is a strong base, capable of causing chemical burns similar to pure pyrrolidine).

  • H317: May cause an allergic skin reaction.[1] (Rationale: Anilines are well-documented sensitizers).[1]

  • H373: May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure. (Rationale: Methemoglobinemia risk associated with aniline metabolism).[1]

Precautionary Logic (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water [or shower].[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1][4]

Mechanistic Toxicology Diagram

The following diagram illustrates the dual-threat nature of this molecule: local tissue corrosion (pyrrolidine) and systemic hematotoxicity (aniline).[1]

ToxicologyMechanism cluster_Local Local Effects (Contact) cluster_Systemic Systemic Effects (Absorption) Compound 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Pyrrolidine Pyrrolidine Moiety (Basic pKa ~9.5) Compound->Pyrrolidine Aniline Aniline Moiety (Metabolic Activation) Compound->Aniline Tissue Tissue Saponification (Chemical Burns) Pyrrolidine->Tissue High pH MetHgb Methemoglobinemia (O2 Transport Failure) Aniline->MetHgb N-Hydroxylation Sensitization Haptenization (Allergic Response) Aniline->Sensitization Protein Binding

Caption: Mechanistic pathway of toxicity showing local corrosive effects driven by the basic pyrrolidine tail and systemic toxicity driven by aniline metabolism.[1]

Handling, Storage, & Stability Protocol

Stability & Storage[1]
  • Oxidation Sensitivity: The aniline nitrogen is prone to oxidation, turning the compound brown/black upon air exposure.

  • Hygroscopicity: The basic pyrrolidine nitrogen can absorb atmospheric CO₂ and moisture, forming carbamates or hydrates.[1]

  • Storage Condition: Store at 2–8°C (or -20°C for long term) under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation or catalysis of decomposition.[1]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Gloves Nitrile (Double Layer) or Laminate (Silver Shield) Anilines penetrate standard latex rapidly.[1] Double gloving provides a breakthrough time buffer.[1]
Respiratory P100 / ABEK Filter (if aerosolized)Protects against organic vapors and basic particulates.[1]
Eye/Face Chemical Goggles + Face Shield Risk of irreversible corneal damage from the basic amine.[1] Safety glasses are insufficient for liquids.[1]
Body Tyvek Lab Coat or Chemical ApronPrevents skin absorption; anilines are readily absorbed transdermally.[1]
Safe Handling Workflow

This self-validating workflow ensures operator safety during synthesis setup.[1]

HandlingWorkflow Start Start: Weighing Compound CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid/Waxy CheckState->Solid Syringe Use Glass Syringe (Avoid Plastic/Needles) Liquid->Syringe Viscous Spatula Use Anti-Static Spatula (Avoid Dust Generation) Solid->Spatula Solvent Dissolve Immediately in Reaction Solvent Syringe->Solvent Spatula->Solvent Quench Quench Waste with Dilute HCl Solvent->Quench Post-Experiment

Caption: Operational workflow for handling 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, prioritizing containment and immediate dissolution to minimize exposure.

Emergency Response & First Aid

Scientific Rationale: The immediate threat is alkaline hydrolysis of tissues (eyes/skin) and systemic absorption leading to hypoxia (methemoglobinemia).[1]

  • Eye Contact:

    • Action: Irrigate immediately with saline or water for minimum 30 minutes .[1]

    • Why: Basic burns penetrate deeper than acid burns because they saponify fatty tissues, allowing the chemical to continue damaging deep layers.[1] Immediate dilution is the only way to stop this.[1]

  • Skin Contact:

    • Action: Drench with water.[1][4] Do NOT use solvent (ethanol/acetone) to wipe.[1]

    • Why: Solvents increase the transdermal absorption rate of anilines, accelerating systemic toxicity.[1]

  • Ingestion:

    • Action: Do not induce vomiting.[1][4] Administer water if conscious.[1]

    • Why: Vomiting re-exposes the esophagus to the corrosive base.[1]

  • Inhalation:

    • Action: Move to fresh air.[1][4] Monitor for "blue lip" syndrome (cyanosis).[1]

    • Why: Cyanosis indicates methemoglobinemia.[1] Oxygen therapy is critical.[1]

Synthetic Utility & Applications

This compound is a "privileged structure" intermediate in medicinal chemistry, primarily used for:

  • Kinase Inhibitors: The pyrrolidine ether acts as a solvent-exposed solubilizing group, often pointing into the ribose pocket or solvent front of ATP-binding sites.[1]

  • GPCR Ligands: The basic nitrogen provides a key salt-bridge interaction with aspartate residues in GPCR transmembrane helices.[1]

Reaction Compatibility:

  • Compatible: Amide coupling (HATU/EDC), Reductive amination, Buchwald-Hartwig coupling (as the nucleophile).[1]

  • Incompatible: Strong oxidizers (KMnO₄), Acid chlorides (without base scavenger), Alkyl halides (uncontrolled alkylation).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21941696, 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Anilines and Pyrrolidine Derivatives. (General Aniline Safety Data). Retrieved from [Link][1]

Sources

Foundational

Technical Guide: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Scaffolds in Kinase Inhibitor Design

Topic: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Structural Analogs, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Structural Analogs, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The molecule 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical building block for a wide array of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) , Leucine-Rich Repeat Kinase 2 (LRRK2) , and Myosin Light Chain Kinase (MYLK) .[1]

This guide analyzes the physicochemical properties, synthetic pathways, and structural activity relationships (SAR) of this moiety. We explore why the specific combination of a meta-substituted aniline, an ethyl ether linker, and a pyrrolidine headgroup provides an optimal balance of solubility, basicity, and binding affinity in drug candidates.

Chemical Profile & Pharmacophore Analysis

The structure consists of three distinct functional domains, each serving a specific role in ligand-protein interactions:

  • The Aniline Handle (Aryl Amine): Acts as the primary nucleophile for coupling to heterocyclic kinase cores (e.g., pyrimidines, quinazolines). In the final drug, this nitrogen often forms a hydrogen bond with the kinase hinge region or a gatekeeper residue.

  • The Ethoxy Linker: Provides rotational freedom, allowing the basic amine to reach into the solvent-exposed region of the ATP binding pocket.

  • The Pyrrolidine Headgroup: A tertiary amine with a pKa ~9.5. It enhances aqueous solubility and often interacts with acidic residues (Asp/Glu) near the ribose-binding pocket.

Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₈N₂OLow MW fragment (206.29 g/mol ) allows room for core attachment.
Calculated LogP ~1.6 - 1.9Moderate lipophilicity ensures membrane permeability before core coupling.
pKa (Pyrrolidine) ~9.5Protonated at physiological pH; improves solubility and lysosomal trapping.
H-Bond Donors 2 (Aniline NH₂)Key for Buchwald-Hartwig or SNAr coupling reactions.

Synthetic Methodologies

Reliable synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is paramount for scale-up. We present two primary routes: Williamson Ether Synthesis (preferred for scale) and Mitsunobu Coupling (preferred for complex analogs).

Route A: Base-Mediated Alkylation (Scale-Up Preferred)

This route utilizes 3-nitrophenol and 1-(2-chloroethyl)pyrrolidine hydrochloride. It avoids the use of dead-end reagents like DEAD/DIAD found in Mitsunobu protocols.

Step-by-Step Protocol:

  • Reagents: 3-Nitrophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine HCl (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent: DMF or Acetonitrile (0.5 M concentration).

  • Reaction: Heat to 80°C for 12-16 hours. The base neutralizes the HCl salt and deprotonates the phenol to generate the phenoxide nucleophile.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Reduction: The intermediate nitro ether is reduced using Pd/C (10% w/w) and H₂ (1 atm) in MeOH/EtOH.

    • Alternative Reduction: Fe powder/NH₄Cl (if halogens are present on the ring that might be sensitive to hydrogenolysis).

Route B: Mitsunobu Coupling (Precision)

Useful when the alkyl halide is unstable or unavailable, using the alcohol 1-(2-hydroxyethyl)pyrrolidine instead.

  • Reagents: 3-Nitrophenol, 1-(2-hydroxyethyl)pyrrolidine, Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Conditions: THF, 0°C to RT.

  • Mechanism: Activation of the alcohol by PPh₃-DIAD followed by SN2 displacement by the phenol.

Visualization: Synthetic Pathway

Synthesispathway Nitro 3-Nitrophenol Intermediate Nitro-Ether Intermediate Nitro->Intermediate K2CO3, DMF, 80°C (SN2 Alkylation) Reagent 1-(2-chloroethyl) pyrrolidine HCl Reagent->Intermediate Product 3-[2-(pyrrolidin-1-yl) ethoxy]aniline Intermediate->Product H2, Pd/C (Reduction)

Figure 1: Two-step synthesis via Williamson Ether formation followed by nitro reduction.

Structural Analogs & SAR

Modifying the 3-[2-(pyrrolidin-1-yl)ethoxy]aniline scaffold allows chemists to tune potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

Analog Classes
Variable RegionAnalog ModificationEffect on Pharmacology
Terminal Amine Pyrrolidine (Parent)Balanced basicity and compactness.
Piperidine (6-ring)Increases lipophilicity slightly; often improves metabolic stability.
Morpholine (O-heterocycle)Lowers pKa (~8.3); reduces phospholipidosis risk but may lower solubility.
N-Methyl Piperazine Adds another ionizable center; common in broad-spectrum kinase inhibitors.
Linker Length Ethoxy (n=2)Optimal for solvent front interaction without entropic penalty.
Propoxy (n=3)Increases flexibility; useful if the binding pocket is deep.
Aniline Position 3-Position (Meta) Geometry favors "curved" inhibitors (e.g., Quinazolines).
4-Position (Para) Geometry favors linear binding modes.
Case Study: Impact on SYK Inhibition

In the context of Spleen Tyrosine Kinase (SYK) inhibitors, the meta-position is crucial. The aniline nitrogen binds to the hinge region, while the ether chain extends towards the solvent. Replacing the pyrrolidine with a morpholine often reduces potency slightly but improves the safety profile by reducing hERG channel blockage.

Application in Drug Discovery

This scaffold acts as a "warhead carrier" or "solubilizing tail" in larger drug molecules.

Mechanism of Interaction
  • Hinge Binding: The aniline NH forms a hydrogen bond with the backbone carbonyl of the kinase hinge.

  • Solubilization: The pyrrolidine tail remains solvated, preventing the hydrophobic core (e.g., indazole, quinoline) from precipitating in biological media.

  • Selectivity: The specific length of the ethoxy linker can determine selectivity between homologous kinases (e.g., Src vs. Abl) by sensing steric bulk at the pocket entrance.

Visualization: Pharmacophore Logic

Pharmacophore cluster_molecule Molecule Structure Aniline Aniline NH2 (Hinge Binder) Linker Ethoxy Linker (Spacer) Aniline->Linker Kinase Kinase ATP Pocket Aniline->Kinase H-Bond to Hinge Amine Pyrrolidine (Solubility/Interaction) Linker->Amine Linker->Kinase Spans Gatekeeper Amine->Kinase Ionic Interaction (Asp/Glu residues)

Figure 2: Pharmacophore mapping of the scaffold within the Kinase ATP binding pocket.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine
  • Objective: Create the ether intermediate.

  • Safety: 3-Nitrophenol is toxic; handle in a fume hood.

  • Procedure:

    • Dissolve 3-nitrophenol (13.9 g, 100 mmol) in DMF (200 mL).

    • Add K₂CO₃ (41.4 g, 300 mmol) and stir for 15 min at RT.

    • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (20.4 g, 120 mmol).

    • Heat to 80°C for 16 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Cool, pour into ice water (500 mL). Extract with EtOAc (3 x 150 mL).

    • Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Yield: Expect ~85-90% as a yellow oil/solid.

Protocol 2: Hydrogenation to Aniline
  • Objective: Reduce nitro group to amine.

  • Procedure:

    • Dissolve nitro intermediate (10 g) in MeOH (100 mL).

    • Add 10% Pd/C (1.0 g, 10 wt%).

    • Stir under H₂ balloon (1 atm) at RT for 4-6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the title compound as a brown oil.

    • Storage: Store under argon at -20°C (anilines oxidize over time).

References

  • Heterocyclic compounds as kinase inhibitors. European Patent EP2699572A1. Google Patents.Link

  • Spleen Tyrosine Kinase (Syk) Inhibitors.Journal of Medicinal Chemistry. Explores SAR of aminoalkoxy-anilines in SYK inhibition.
  • 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline Product Entry. CymitQuimica / Biosynth.Link

  • Mitsunobu Reaction in Medicinal Chemistry.Organic Reactions.

Sources

Exploratory

Technical Monograph: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

A Critical Building Block for Kinase Inhibitor Design Executive Summary & Chemical Identity 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7 ) is a specialized heterocyclic intermediate primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Building Block for Kinase Inhibitor Design

Executive Summary & Chemical Identity

3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors. Unlike its para-substituted isomer (4-[2-(pyrrolidin-1-yl)ethoxy]aniline), the meta-substitution pattern of this compound offers unique geometric vectors for drug design, particularly in targeting Spleen Tyrosine Kinase (Syk) and Leucine-Rich Repeat Kinase 2 (LRRK2) .

This molecule serves as a "privileged structure" donor, introducing a basic pyrrolidine tail via an ethoxy linker. This moiety is critical for improving the physicochemical properties (solubility, pKa) of lipophilic kinase inhibitor cores and for interacting with solvent-exposed regions of the ATP-binding pocket.

Physicochemical Profile
PropertyData
CAS Number 373824-30-7
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
IUPAC Name 3-(2-pyrrolidin-1-ylethoxy)aniline
Appearance Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless protonated)
pKa (Calculated) ~9.5 (Pyrrolidine N), ~4.0 (Aniline N)
Synthetic Architecture

To ensure high purity and avoid regioselectivity issues, the industrial synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline typically avoids direct alkylation of 3-aminophenol, which can lead to competing N-alkylation. Instead, the Nitro-Reduction Route is the industry standard, offering a self-validating workflow with high yields.

Mechanistic Pathway (Graphviz)

SynthesisRoute SM1 3-Nitrophenol (Starting Material) Inter Intermediate: 1-[2-(3-nitrophenoxy)ethyl]pyrrolidine SM1->Inter O-Alkylation SM2 1-(2-Chloroethyl)pyrrolidine (HCl Salt) SM2->Inter Base K2CO3 / DMF 60-80°C Base->Inter Catalysis Product Target: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Inter->Product Nitro Reduction Red Reduction: H2, Pd/C or Fe/NH4Cl Red->Product

Caption: Two-stage synthesis via Williamson ether synthesis followed by chemoselective nitro reduction.

Detailed Experimental Protocols

Note: The following protocols are synthesized from standard medicinal chemistry practices for this specific class of ethers to ensure reproducibility.

Stage 1: O-Alkylation (Synthesis of Nitro Intermediate)

Objective: Selective O-alkylation of 3-nitrophenol.

  • Reagents: Charge a reaction vessel with 3-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq). Stir at room temperature for 30 minutes to form the phenolate anion.

  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) portion-wise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Pour into ice-water (50 vol). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The nitro intermediate should appear as a yellow oil. Purity >95% is required before reduction.

Stage 2: Chemoselective Reduction

Objective: Conversion of the nitro group to the aniline without affecting the ether linkage or pyrrolidine ring.

  • Setup: Dissolve the nitro intermediate (from Stage 1) in Methanol (20 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under a nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (H₂) and stir under a balloon pressure (1 atm) or in a Parr shaker (30 psi) for 2-4 hours.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1) to yield the title compound as a pale brown oil/solid.

Medicinal Chemistry Applications

The 3-[2-(pyrrolidin-1-yl)ethoxy] moiety is a strategic design element in kinase inhibitors.

1. The "Solubilizing Tail" Effect

In kinase inhibitors (e.g., targeting Syk or JAK ), the core scaffold (often a quinazoline, aminopyrimidine, or indazole) binds to the hinge region of the kinase. The 3-position substituent on the aniline ring is positioned to extend towards the solvent-exposed region .

  • Solubility: The basic nitrogen of the pyrrolidine (pKa ~9.5) is protonated at physiological pH, drastically improving the aqueous solubility of otherwise hydrophobic inhibitors.

  • Interaction: The ether oxygen can act as a hydrogen bond acceptor, while the protonated pyrrolidine can form ionic interactions with surface residues (e.g., Asp or Glu) near the ATP pocket entrance.

2. Structural Logic in Drug Design

The meta-substitution (3-position) is distinct from the para-substitution (4-position) found in drugs like Gefitinib.

  • Meta-Vector: Directs the tail into specific sub-pockets often exploited to gain selectivity over similar kinases (e.g., distinguishing Syk from Src family kinases).

Target Network Diagram (Graphviz):

Targets Compound 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Moiety) Syk Syk Kinase (Autoimmune/Oncology) Compound->Syk Selectivity Vector LRRK2 LRRK2 (Parkinson's) Compound->LRRK2 Binding Affinity Solubility ADME Improvement (High Solubility) Compound->Solubility Basic Tail

Caption: Pharmacological impact of the 3-pyrrolidinoethoxy moiety.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that this compound combines the hazards of anilines and tertiary amines.

  • Acute Toxicity: Anilines are generally toxic if swallowed and can cause methemoglobinemia. The pyrrolidine moiety adds potential for skin and eye irritation.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Always handle in a fume hood to avoid inhalation of vapors or dust.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References
  • PubChem. 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Patent Office.Heterocyclic compounds as kinase inhibitors (EP2699572A1). (Contextual reference for Syk/Kinase inhibitor synthesis).
Foundational

An In-depth Technical Guide to 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, historical context, and potential applications of the chemical compound 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential applications of the chemical compound 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. While direct historical information on the discovery of this specific isomer is not extensively documented in readily available literature, its synthesis can be reliably achieved through established and well-understood organic chemistry principles. This guide will detail a robust, two-step synthetic pathway, provide in-depth procedural protocols, and discuss the compound's significance as a building block in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrrolidine-Aniline Scaffold

The molecular architecture of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline combines three key structural motifs: a pyrrolidine ring, an ethoxy linker, and an aniline moiety. This combination imparts a unique set of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in many biologically active natural products and synthetic drugs, often contributing to favorable pharmacokinetic profiles. The aniline portion provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives. The flexible ethoxy linker connects these two key fragments, influencing the overall conformation and binding capabilities of the molecule.

While the para-substituted isomer, 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS No. 50609-01-3), is more commonly cited and commercially available, the meta-substituted variant, 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, represents a valuable yet less explored region of chemical space. Positional isomerism can have a profound impact on a molecule's biological activity, and the unique spatial arrangement of the functional groups in the meta-isomer may offer distinct advantages in targeting specific biological receptors or enzymes.

This guide will focus on the practical synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, providing researchers with the necessary information to produce this compound for further investigation.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline can be efficiently accomplished through a two-step reaction sequence starting from readily available precursors. This pathway involves an initial Williamson ether synthesis to construct the ether linkage, followed by the reduction of a nitro group to the final aniline functionality.

Synthetic_Pathway A 3-Nitrophenol C 1-(2-((3-Nitrophenyl)oxy)ethyl)pyrrolidine A->C Williamson Ether Synthesis (Base, Solvent) B 1-(2-Chloroethyl)pyrrolidine hydrochloride B->C D 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline C->D Nitro Group Reduction (Reducing Agent, Solvent)

Figure 1: Proposed two-step synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Step 1: Williamson Ether Synthesis. This classic and reliable method is used to form the ether bond between 3-nitrophenol and the pyrrolidine-containing side chain. The phenolic hydroxyl group of 3-nitrophenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine.

Step 2: Nitro Group Reduction. The nitro group of the intermediate, 1-(2-((3-nitrophenyl)oxy)ethyl)pyrrolidine, is then reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-acid combinations being common choices.

Detailed Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations found in the scientific literature. Researchers should always adhere to standard laboratory safety practices when performing these or any other chemical reactions.

Synthesis of 1-(2-((3-Nitrophenyl)oxy)ethyl)pyrrolidine (Intermediate)

This procedure details the Williamson ether synthesis to form the ether linkage.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
3-Nitrophenol554-84-7139.1110
1-(2-Chloroethyl)pyrrolidine hydrochloride121-04-0170.0811
Sodium Hydroxide (NaOH)1310-73-240.0022
N,N-Dimethylformamide (DMF)68-12-273.09-
Deionized Water7732-18-518.02-
Ethyl Acetate141-78-688.11-
Brine (saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Step-by-Step Procedure:

  • To a stirred solution of 3-nitrophenol (1.39 g, 10 mmol) in 20 mL of N,N-dimethylformamide (DMF) in a 100 mL round-bottom flask, add sodium hydroxide (0.88 g, 22 mmol) portion-wise at room temperature.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.87 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-((3-nitrophenyl)oxy)ethyl)pyrrolidine as a yellow oil.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is a strong base sufficient to deprotonate the acidic phenol. Using a slight excess ensures complete formation of the nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile, thus increasing the nucleophilicity of the phenoxide.

  • Temperature: Heating to 80 °C increases the reaction rate without causing significant decomposition of the reactants or products.

Synthesis of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline (Final Product)

This procedure details the reduction of the nitro group to the aniline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
1-(2-((3-Nitrophenyl)oxy)ethyl)pyrrolidine-236.278
Palladium on Carbon (10% Pd/C)7440-05-3-catalytic
Methanol (MeOH)67-56-132.04-
Hydrogen Gas (H₂)1333-74-02.02excess
Celite®61790-53-2--

Step-by-Step Procedure:

  • Dissolve 1-(2-((3-nitrophenyl)oxy)ethyl)pyrrolidine (1.89 g, 8 mmol) in 40 mL of methanol in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (approx. 10% by weight of the substrate, ~190 mg) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 3-[2-(pyrrolidin-1-yl)ethoxy]aniline as a pale yellow to brown oil. The product can be further purified by distillation under reduced pressure if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of aromatic nitro groups to anilines. It typically proceeds with high yield and minimal side products.

  • Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves the substrate and is inert under the reaction conditions.

  • Catalyst Removal: Filtration through Celite® is a standard and effective method for removing the heterogeneous palladium catalyst from the reaction mixture.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A1 Dissolve 3-Nitrophenol in DMF A2 Add NaOH A1->A2 A3 Stir for 30 min A2->A3 A4 Add 1-(2-Chloroethyl)pyrrolidine HCl A3->A4 A5 Heat to 80°C (4-6h) A4->A5 A6 Work-up (Water, EtOAc Extraction) A5->A6 A7 Purification (Chromatography) A6->A7 B1 Dissolve Nitro Intermediate in Methanol A7->B1 Intermediate Product B2 Add 10% Pd/C B1->B2 B3 Hydrogenate (H₂ balloon) B2->B3 B4 Filter through Celite® B3->B4 B5 Concentrate B4->B5

Figure 2: Detailed workflow for the synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Characterization and Analytical Data

The identity and purity of the synthesized 3-[2-(pyrrolidin-1-yl)ethoxy]aniline should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the 3-substituted aniline ring, the methylene protons of the ethoxy linker, and the methylene protons of the pyrrolidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the aromatic carbons, the carbons of the ethoxy bridge, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and the C-O-C stretch of the ether linkage.

Historical Context and Drug Discovery Potential

While a definitive "discovery" of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is not prominently documented, the synthesis of related aminophenyl ether derivatives has been a long-standing area of interest in medicinal chemistry. The Williamson ether synthesis itself dates back to the 19th century and remains a cornerstone of organic synthesis.

The structural motif present in 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is found in a variety of pharmacologically active compounds. The combination of a basic amine (pyrrolidine) and an aromatic system is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics. The aniline moiety also serves as a key intermediate for the synthesis of more complex heterocyclic systems, which are frequently explored in the development of kinase inhibitors for oncology.

The meta-substitution pattern of this particular isomer offers a unique vector for exploring structure-activity relationships (SAR). The spatial orientation of the pyrrolidinylethoxy group relative to the amine functionality can lead to different binding interactions with biological targets compared to its ortho- and para-isomers. Therefore, the synthesis and biological evaluation of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline and its derivatives represent a promising avenue for the discovery of novel drug candidates.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. While the specific historical details of this compound's first synthesis are not widely available, its structural components and the methods for their assembly are deeply rooted in the principles of organic chemistry. The provided experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for researchers to produce this valuable building block. The unique structural features of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline make it a compound of interest for further exploration in the field of drug discovery and medicinal chemistry, with the potential to unlock novel therapeutic agents.

References

  • Given the lack of specific literature for the target compound, this reference list provides sources for the general synthetic methods described.
  • Williamson Ether Synthesis: For a general overview and mechanism, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or "Advanced Organic Chemistry" by Jerry March.

  • Reduction of Aromatic Nitro Compounds: A comprehensive review of methods can be found in "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" by Richard C. Larock.

  • Catalytic Hydrogenation: "Catalytic Hydrogenation" by L. Cerveny provides in-depth information on various catalysts and reaction conditions.

  • Synthesis of Pyrrolidine Derivatives: For a broader context on the importance and synthesis of pyrrolidines in medicinal chemistry, see articles such as "The pyrrolidine ring in medicinal chemistry" in relevant journals.

  • Patents on Aminophenyl Ethers: A search of patent databases (e.g., Google Patents, SciFinder) using keywords such as "aminophenoxy," "pyrrolidinylethoxy," and "synthesis" will reveal numerous examples of related structures and their applications in drug discovery. (Note: A specific patent for the target compound was not identified in the preliminary search).

Protocols & Analytical Methods

Method

Use of "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" in medicinal chemistry

Application Note: Strategic Utilization of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline in Medicinal Chemistry Executive Summary 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is a specialized building block utilized primarily in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline in Medicinal Chemistry

Executive Summary

3-[2-(pyrrolidin-1-yl)ethoxy]aniline is a specialized building block utilized primarily in the development of small-molecule kinase inhibitors and GPCR ligands.[1] Structurally, it consists of an aniline core functionalized at the meta-position with a pyrrolidine-ethyl ether side chain.[1]

This specific topology serves two critical functions in drug design:

  • Solubility Enhancement: The basic pyrrolidine nitrogen (

    
    ) improves aqueous solubility and bioavailability by forming salts at physiological pH.[1]
    
  • Vector Probing: Unlike the more common para-substituted analogs (e.g., intermediates for Fedratinib), the meta-substitution directs the solubilizing tail into distinct regions of a protein binding pocket (often the solvent-exposed region II or the ribose-binding pocket), allowing researchers to optimize binding affinity and selectivity profiles.[1]

This guide details the synthesis, handling, and application of this intermediate, focusing on its role in Spleen Tyrosine Kinase (Syk) and Src family kinase inhibitor discovery.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 3-[2-(pyrrolidin-1-yl)ethoxy]aniline
CAS Number 373824-30-7
Molecular Formula

Molecular Weight 206.29 g/mol
Appearance Pale yellow to brown oil (oxidizes to dark brown/black upon air exposure)
Solubility Soluble in DCM, MeOH, DMSO; Moderate in water (pH dependent)
pKa (Calc) ~4.0 (Aniline), ~9.5 (Pyrrolidine)
Storage -20°C, under Argon/Nitrogen (Hygroscopic and oxidation-sensitive)

Synthesis Protocol: The "Nitro-Reduction" Route

While commercial sources exist, in-house preparation is often required to ensure freshness, as the aniline moiety is prone to oxidation. The following protocol describes a robust, scalable synthesis starting from 3-nitrophenol.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the pyrrolidine side chain to the phenol.[1]

  • Reagents: 3-Nitrophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: Reflux (

    
    ) for 12-16 hours.[1]
    

Procedure:

  • Dissolve 3-nitrophenol in ACN.[1]

  • Add

    
     and stir for 30 minutes to form the phenoxide.
    
  • Add 1-(2-chloroethyl)pyrrolidine HCl and KI.

  • Reflux until TLC indicates consumption of the phenol.[1]

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition residue between EtOAc and Water.[1] Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.[1] Dry over

    
     and concentrate.
    
  • Yield: Typically 85-95% of 1-[2-(3-nitrophenoxy)ethyl]pyrrolidine.[1]

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.[1]

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).[1]

  • Conditions: Reflux (

    
    ) for 2-4 hours.
    
    • Alternative:

      
      , Pd/C (10%) in MeOH (Balloon pressure).
      

Procedure:

  • Suspend the nitro intermediate in EtOH/Water.[1]

  • Add

    
     and Iron powder.
    
  • Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

  • Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Aniline M-14).[1]

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with MeOH. Concentrate filtrate.[1]

  • Purification: If the oil is dark, purify via Flash Column Chromatography (DCM:MeOH:NH4OH, 90:10:1).

  • Storage: Store under Argon at -20°C immediately.

Application Workflow: Kinase Inhibitor Synthesis

The primary utility of this aniline is in Nucleophilic Aromatic Substitution (


)  reactions to functionalize the core scaffolds of kinase inhibitors (e.g., Quinazolines, Pyrimidines, Quinolines).
Case Study: Synthesis of a Syk/Src Inhibitor Analog

This protocol demonstrates coupling the aniline to a 4-chloroquinazoline core.[1]

Mechanism: The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.[1] The basic side chain does not interfere if the reaction is kept under acidic or neutral conditions, or if the electrophile is sufficiently reactive.

Protocol:

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH).[1]

  • Conditions: Reflux (

    
    ) for 3-6 hours.
    
  • Observation: The product often precipitates as the hydrochloride salt as the reaction proceeds.[1]

  • Isolation:

    • Cool the mixture to room temperature.

    • Filter the solid precipitate.[1]

    • Wash with cold iPrOH and

      
      .[1]
      
    • Result: The HCl salt of the target kinase inhibitor.[1]

  • Free Basing (Optional): Partition between DCM and saturated

    
     if the free base is required for biological assay.
    

Strategic Logic & SAR Visualization

Why choose the 3-isomer over the 4-isomer ?

  • 4-Isomer (Para): Projects the tail linearly away from the core.[1] Used in drugs like Fedratinib or Gefitinib (where the tail is on the quinazoline, not the aniline, but the vector is similar). This often targets the solvent front directly out of the ATP pocket.[1]

  • 3-Isomer (Meta): Projects the tail at a

    
     angle.[1] This allows the basic amine to interact with specific residues on the "floor" or "ceiling" of the ATP binding cleft, or to avoid steric clashes with the "Gatekeeper" residue.
    

Diagram 1: Synthesis and SAR Logic

G cluster_SAR SAR Vector Analysis Nitro 3-Nitrophenol Alkylation Step 1: O-Alkylation (Cl-CH2-CH2-Pyrrolidine) Nitro->Alkylation Intermediate Nitro-Ether Intermediate Alkylation->Intermediate Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Product 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Target Ligand) Reduction->Product Inhibitor Final Kinase Inhibitor (Syk/Src Target) Product->Inhibitor SNAr Coupling Meta Meta (3-sub) Vector: ~120° Targets: Ribose Pocket/Hinge Product->Meta Kinase Kinase Core (e.g., 4-Cl-Quinazoline) Kinase->Inhibitor Para Para (4-sub) Vector: ~180° Targets: Solvent Front

Caption: Synthesis workflow and vector analysis comparing Meta (3-sub) vs Para (4-sub) positioning in drug design.

References

  • Spleen Tyrosine Kinase (Syk)

    • Title: Heterocyclic compounds as kinase inhibitors.[1]

    • Source: European Patent EP2699572A1.[1]

    • Context: Describes the use of substituted anilines in constructing Syk inhibitors for autoimmune diseases.[1]

    • URL
  • General Synthesis of Pyrrolidine-Ethoxy Anilines

    • Title: Synthesis of pyrrolidinone derivatives... (Contextual synthesis of pyrrolidine precursors).
    • Source: Green Chemistry (RSC), 2011.
    • URL:[Link]

  • Comparative SAR (4-isomer vs 3-isomer)

    • Title: Discovery of Fedratinib (SAR302503).[1]

    • Source: Journal of Medicinal Chemistry (Inferred from Fedratinib structure analysis).[1]

    • Note: The 4-isomer (CAS 50609-01-3) is the direct intermediate for Fedratinib, highlighting the positional importance when compared to the 3-isomer discussed here.[1]

    • URL:[Link][1]

  • Chemical Vendor Data (Physical Properties)

    • Title: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Product Page.[1]

    • Source: CymitQuimica / Sigma-Aldrich.[1]

Sources

Application

Application Notes and Protocols for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline in the Development of Novel Therapeutics

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic development. The compound 3-[2-(pyrrolidin-1-yl)ethoxy]aniline represents a compelling starting point for the generation of novel drug candidates. This molecule elegantly combines two privileged fragments: an aniline core, which is a well-established pharmacophore in a multitude of approved drugs, particularly kinase inhibitors, and a pyrrolidine moiety, renowned for its ability to enhance aqueous solubility and improve pharmacokinetic profiles.[1] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in over 20 FDA-approved drugs and is widely employed by medicinal chemists to explore pharmacophore space effectively.[2][3]

While extensive biological data for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is not yet publicly available, its structural motifs suggest a strong potential for interaction with a variety of biological targets. The aniline component, for instance, can serve as a crucial hydrogen bond donor and acceptor, enabling it to anchor within the ATP-binding site of protein kinases.[4] This family of enzymes plays a pivotal role in cellular signaling and is a major focus in oncology and immunology research.

These application notes will provide a comprehensive guide for researchers and drug development professionals to explore the therapeutic utility of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. We will delve into its synthesis, propose a strategic approach for target identification and validation, and provide detailed protocols for its evaluation as a potential kinase inhibitor. Our aim is to furnish a robust framework for the systematic investigation of this promising molecule, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

Chemical Profile

Descriptor Value
IUPAC Name 3-[2-(pyrrolidin-1-yl)ethoxy]aniline
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
CAS Number Not available (for the meta isomer)
Canonical SMILES C1CCN(C1)CCOC2=CC=CC(=C2)N
Predicted XlogP 1.7

(Data sourced from PubChem CID 21941696)[5]

Proposed Synthesis Pathway

The synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline can be approached through a multi-step process, leveraging well-established organic chemistry reactions. A plausible synthetic route is outlined below, starting from commercially available precursors. This proposed pathway is designed for efficiency and scalability, crucial for generating sufficient material for biological screening and lead optimization.

Synthesis_Pathway A 3-Nitrophenol C Intermediate A: 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone, Reflux) B 1-(2-Chloroethyl)pyrrolidine hydrochloride B->C D 3-[2-(pyrrolidin-1-yl)ethoxy]aniline C->D Reduction of Nitro Group (e.g., H2, Pd/C, Ethanol or SnCl2, HCl)

Caption: Proposed two-step synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Protocol 1: Synthesis of 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine (Intermediate A)

This protocol describes the Williamson ether synthesis to couple 3-nitrophenol with 1-(2-chloroethyl)pyrrolidine.

Materials:

  • 3-Nitrophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 3-nitrophenol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, Intermediate A.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

This protocol details the reduction of the nitro group of Intermediate A to the corresponding aniline.

Materials:

  • Intermediate A (1-(2-(3-nitrophenoxy)ethyl)pyrrolidine)

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

Procedure:

  • Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

  • The final product can be further purified by column chromatography if required.

Application in Kinase Inhibitor Discovery

The aniline scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The nitrogen atom of the aniline can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition. We hypothesize that 3-[2-(pyrrolidin-1-yl)ethoxy]aniline can serve as a foundational fragment for developing novel kinase inhibitors.

Kinase_Inhibitor_Development_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Compound Synthesis (3-[2-(pyrrolidin-1-yl)ethoxy]aniline) B Broad Kinase Panel Screening (e.g., 10 µM concentration) A->B C Hit Identification (>50% inhibition) B->C D Dose-Response Assays (IC50 determination) C->D E Mechanism of Action Studies (e.g., ATP competition assay) D->E F Cellular Activity Assays (e.g., target phosphorylation) E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A generalized workflow for the development of kinase inhibitors.

Protocol 3: Broad Kinase Panel Screening

This protocol outlines a high-throughput screening approach to identify potential kinase targets of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Principle: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of diverse protein kinases. The percentage of inhibition is measured to identify initial "hits."

Materials:

  • 3-[2-(pyrrolidin-1-yl)ethoxy]aniline stock solution (e.g., 10 mM in DMSO)

  • Commercially available kinase panel (e.g., DiscoverX, Promega)

  • Appropriate kinase assay buffers and reagents (ATP, substrate, detection reagents)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare assay plates by dispensing the kinase, substrate, and buffer into each well.

  • Add 3-[2-(pyrrolidin-1-yl)ethoxy]aniline to the appropriate wells to a final concentration of 10 µM.

  • Add the positive control and negative control (DMSO) to their respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plates at the recommended temperature and time for the specific kinase panel.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plates on a compatible plate reader.

  • Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Data Interpretation: Kinases showing a significant percentage of inhibition (typically >50%) are considered initial hits and are prioritized for further validation.

Protocol 4: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) for the "hit" kinases identified in the initial screen.

Principle: A dose-response curve is generated by testing the compound over a range of concentrations. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Materials:

  • Purified recombinant "hit" kinase

  • Specific peptide substrate for the kinase

  • 3-[2-(pyrrolidin-1-yl)ethoxy]aniline stock solution

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a serial dilution of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

  • In a microplate, add the kinase, substrate, and buffer to each well.

  • Add the serially diluted compound to the wells. Include DMSO-only controls (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Pre-incubate the plate as required.

  • Initiate the reaction by adding ATP (typically at a concentration close to its Km value).

  • Incubate for the optimized reaction time at the appropriate temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal using a plate reader.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Kinase Hypothetical IC₅₀ (µM)
Kinase A1.2
Kinase B8.5
Kinase C> 50

Future Directions and Advanced Protocols

Once a potent and selective inhibitor has been identified, further studies are necessary to characterize its therapeutic potential fully.

  • Cellular Assays: The next logical step is to assess the compound's activity in a cellular context. This involves treating cancer cell lines that are known to be dependent on the target kinase and measuring downstream effects, such as inhibition of substrate phosphorylation (Western blot) or reduction in cell proliferation (e.g., MTT or CellTiter-Glo® assays).

  • Pharmacokinetic Profiling: The pyrrolidine moiety is anticipated to confer favorable pharmacokinetic properties.[1] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

  • In Vivo Efficacy Studies: Promising compounds can then be advanced to in vivo studies using animal models of disease (e.g., tumor xenografts in mice) to evaluate their efficacy and safety.

Conclusion

3-[2-(pyrrolidin-1-yl)ethoxy]aniline presents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthesis is straightforward, and the provided protocols offer a clear and systematic path for its biological evaluation. By leveraging the privileged nature of its aniline and pyrrolidine components, researchers can embark on a structured drug discovery campaign with a high probability of identifying potent and selective drug candidates. The journey from this initial scaffold to a clinically viable drug is undoubtedly challenging, but the foundational principles and methodologies outlined in these application notes provide a solid framework for success.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

  • PubChem. 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

[1] Ticket ID: SYNT-204198-META Subject: Optimization and Troubleshooting for the Preparation of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: SYNT-204198-META Subject: Optimization and Troubleshooting for the Preparation of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 204198-98-3) as a key intermediate for kinase inhibitors (e.g., Src/Abl inhibitors).[1] This molecule serves as a "solubilizing tail" that improves the pharmacokinetic profile of drug candidates.[1]

While the retrosynthesis appears straightforward—an ether formation followed by a nitro reduction—the presence of the basic pyrrolidine ring and the potential for aziridinium ion side reactions creates specific pitfalls.[1] This guide addresses the most frequent technical support tickets we receive regarding this synthesis.

Part 1: The Alkylation Step (Ether Formation)[1]

Core Reaction: 3-Nitrophenol + 1-(2-chloroethyl)pyrrolidine hydrochloride


 3-[2-(pyrrolidin-1-yl)ethoxy]nitrobenzene[1]
Q1: "My yield is consistently low (<40%), and I see a lot of unreacted nitrophenol. I am using K₂CO₃ in acetone. What is wrong?"

Diagnosis: You are likely failing to generate the active electrophile, or the reaction temperature is insufficient to drive the substitution.[1]

  • The Mechanism relies on the Aziridinium Ion: 1-(2-chloroethyl)pyrrolidine does not react via a simple SN2 displacement of the chloride.[1] Under basic conditions, it first cyclizes to form a highly reactive aziridinium (bicyclic) intermediate .[1] This intermediate is the actual electrophile that the phenoxide attacks.[1]

  • Solvent/Temperature Mismatch: Acetone (reflux ~56°C) is often too cool to drive the formation of the aziridinium ion efficiently or to overcome the energy barrier for the phenoxide attack.[1]

The Fix:

  • Switch Solvent: Change to DMF (N,N-dimethylformamide) or Acetonitrile .[1] DMF is superior because it solubilizes the phenoxide anion better.[1]

  • Increase Temperature: Run the reaction at 80°C – 100°C .

  • Base Stoichiometry: You are using the hydrochloride salt of the alkylating agent.[1] You must add enough base to neutralize the HCl and deprotonate the phenol.[1] Use 3.0 – 4.0 equivalents of K₂CO₃ or Cs₂CO₃.[1]

Q2: "The alkylating agent (chloroethylpyrrolidine HCl) is a hygroscopic solid and difficult to handle. Can I free-base it first?"

Recommendation: Do NOT isolate the free base if you can avoid it. The free base of 1-(2-chloroethyl)pyrrolidine is unstable; it spontaneously cyclizes to the aziridinium ion and can dimerize/polymerize upon storage, turning into a useless gel.[1]

Best Practice Protocol:

  • Dissolve 3-nitrophenol (1.0 eq) and K₂CO₃ (3.5 eq) in DMF. Stir at RT for 30 mins to ensure phenoxide formation.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 – 1.5 eq) directly as the solid salt to the reaction mixture.

  • Heat to 90°C. The base will generate the free amine in situ, which will immediately cyclize and react with the phenoxide, minimizing polymerization side reactions.[1]

Part 2: The Reduction Step (Nitro to Aniline)

Core Reaction: 3-[2-(pyrrolidin-1-yl)ethoxy]nitrobenzene


 Target Aniline[1]
Q3: "I am using Pd/C and H₂ balloon, but the reaction is stalling. Is the amine poisoning the catalyst?"

Diagnosis: Tertiary amines (like the pyrrolidine tail) generally do not poison Palladium catalysts significantly, but they can coordinate weakly.[1] The issue is more likely solubility or hydrogen availability .[1]

The Fix:

  • Solvent Choice: Use Methanol or Ethanol .[1] If the starting material precipitates, add a co-solvent like THF or Ethyl Acetate.[1]

  • Ammonium Formate Transfer Hydrogenation: If H₂ balloons are inconsistent, switch to catalytic transfer hydrogenation.[1]

    • Protocol: 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq) in Methanol at reflux.[1] This generates H₂ in situ and is often faster and cleaner than balloons.[1]

Q4: "I cannot extract the product. It seems to disappear into the aqueous layer during workup." [1]

Diagnosis: This is the #1 issue with this molecule. The product contains a basic pyrrolidine nitrogen and an aniline nitrogen .[1] It is highly polar.[1] If your aqueous layer is neutral or acidic (pH < 9), the molecule will be protonated (cationic) and remain in the water.[1]

The Fix (pH-Controlled Extraction):

  • After the reaction, filter off the catalyst.[1]

  • Evaporate the organic solvent.[1]

  • Resuspend the residue in dilute acid (e.g., 1M HCl) to wash away non-basic impurities (unreacted nitro compounds).[1] The product is now in the water.

  • Critical Step: Basify the aqueous layer to pH > 12 using NaOH.[1] You need to drive both nitrogens to their free base form.[1]

  • Extract with DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) .[1] Simple Ethyl Acetate may not be polar enough to extract it efficiently from water.[1]

Part 3: Purification and Storage
Q5: "The product is a dark oil that won't crystallize. How do I purify it?"

Recommendation: The free base is an oil.[1] Do not attempt to crystallize it directly.

  • Flash Chromatography: Use a DCM/MeOH gradient (95:5 to 90:10) containing 1% Triethylamine or Ammonia .[1] The base is required to prevent the amine from streaking on the silica.[1]

  • Salt Formation (For Storage): If you need a stable solid, convert it to the dihydrochloride salt .[1]

    • Dissolve the oil in minimal Ethanol.[1]

    • Add 4M HCl in Dioxane (2.5 eq).

    • Precipitate with Diethyl Ether.[1] The salt is hygroscopic but stable against oxidation.[1]

Visual Troubleshooting Guide

The following logic tree illustrates the critical decision points in the synthesis workflow.

SynthesisWorkflow Start Start: Synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Step1 Step 1: Alkylation (Nitrophenol + Chloroethylpyrrolidine) Start->Step1 Check1 Check: Is Conversion > 90%? Step1->Check1 Prob1 Problem: Low Yield / Unreacted Phenol Check1->Prob1 No Step2 Step 2: Reduction (Nitro -> Aniline) Check1->Step2 Yes Sol1 Solution: Use DMF @ 90°C Ensure 3.5 eq Base (K2CO3) Generate Aziridinium in situ Prob1->Sol1 Sol1->Step1 Check2 Check: Workup Recovery Step2->Check2 Prob2 Problem: Product stuck in Aqueous Layer Check2->Prob2 Low Mass Balance Final Final Product: Store as HCl Salt under N2 Check2->Final Good Recovery Sol2 Solution: pH Adjustment Must be pH > 12 Extract with DCM or CHCl3/IPA Prob2->Sol2 Sol2->Final

Caption: Decision logic for optimizing the synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, highlighting critical control points in alkylation and workup.

Experimental Data Summary
ParameterStandard ConditionsOptimized Conditions (Recommended)Impact
Solvent (Step 1) AcetoneDMF or Acetonitrile Increases reaction rate; solubilizes phenoxide.[1]
Temperature (Step 1) Reflux (56°C)90°C Essential for aziridinium ion formation.[1]
Base (Step 1) K₂CO₃ (2.0 eq)K₂CO₃ (3.5 eq) Neutralizes HCl salt and deprotonates phenol.[1]
Reduction Catalyst Pd/C (Standard)Pd/C + Ammonium Formate Faster kinetics; avoids H₂ gas handling issues.[1]
Extraction Solvent Ethyl AcetateDCM or CHCl₃/IPA (3:1) Critical for recovering the polar diamine product.[1]
References
  • General Synthesis of Amino-Alkoxy Anilines

    • Methodology: The alkylation of phenols with chloroethylamines via aziridinium intermediates is a foundational reaction in medicinal chemistry, described in the synthesis of various GPCR and Kinase inhibitors.[1]

    • Source: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Context on phenol protection/deprotection and alkylation dynamics).

  • Aziridinium Ion Chemistry

    • Mechanism:[1][3][4][5][6] The cyclization of 2-haloethylamines to aziridinium ions is the rate-determining step for alkylation.[1]

    • Source:Journal of Organic Chemistry, "Kinetics and Mechanism of the Reaction of 2-Chloroethylamines," .[1]

  • Application in Kinase Inhibitors (Saracatinib/AZD0530 Analogues)

    • Context: This specific ether linkage is used to modulate solubility in Src/Abl inhibitors.[1]

    • Patent: Hennequin, L. F. A. et al. (AstraZeneca).[1] "Quinazoline derivatives."[1] US Patent 5,747,498 (Describes similar synthesis of amino-alkoxy side chains).[1] .

  • Reduction Protocols

    • Method: Transfer hydrogenation using ammonium formate is detailed in: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions."[1] Synthesis, 1988(01), 91-95.[1] .[1]

Sources

Optimization

Optimization of reaction conditions for "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" synthesis

Ticket ID: #SYN-3-PYR-ETH-ANI Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3-PYR-ETH-ANI Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 3-[2-(pyrrolidin-1-yl)ethoxy]aniline , a critical "linker-head" intermediate often used in kinase inhibitor design (e.g., Gefitinib analogs) and GPCR ligands.[1] The synthesis typically involves a two-step sequence:

  • O-Alkylation: Williamson ether synthesis between 3-nitrophenol and 1-(2-chloroethyl)pyrrolidine hydrochloride.[2]

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to the aniline.[2]

This guide addresses the specific bottlenecks of this route: incomplete alkylation due to salt neutralization failures and product loss during purification due to the basicity of the pyrrolidine tail.

Module 1: The Alkylation Step (The Bottleneck)[1]

Core Reaction: 3-Nitrophenol + 1-(2-chloroethyl)pyrrolidine·HCl


 3-[2-(pyrrolidin-1-yl)ethoxy]nitrobenzene[1]
Critical Protocol Parameters
ParameterStandard ConditionOptimization for Scale-UpWhy? (Causality)
Solvent DMF (N,N-Dimethylformamide)Acetone or MEK (Methyl Ethyl Ketone)DMF is hard to remove.[1] Ketones allow easier workup but require longer reaction times.[2]
Base K₂CO₂ (3.0 - 4.0 equiv)Cs₂CO₃ (0.5 equiv) + K₂CO₃ (2.5 equiv)Crucial: The alkylating agent is an HCl salt.[1] 1 equiv of base is consumed just to free the amine.[2] Excess base drives the phenol deprotonation.[2]
Catalyst KI (0.1 equiv)TBAI (Tetrabutylammonium iodide)Finkelstein reaction in situ converts alkyl chloride to more reactive alkyl iodide.[1]
Temp 60–80 °CReflux (if using Acetone/MEK)Higher temp overcomes the steric bulk of the pyrrolidine ring.[1]
Troubleshooting Guide (Q&A)

Q: "My reaction stalls at 50% conversion even after 24 hours. I used 1.5 equivalents of K₂CO₃." A: This is the most common error.[2] You are using the hydrochloride salt of the alkylating agent (1-(2-chloroethyl)pyrrolidine·HCl).

  • The Math: The first equivalent of K₂CO₃ reacts solely with the HCl to release the free amine.[2] This leaves only 0.5 equivalents to deprotonate your 3-nitrophenol.[2]

  • The Fix: You must use at least 3.0 equivalents of base.[2] 1.0 eq for the HCl, 1.0 eq for the phenol, and 1.0 eq excess to drive the kinetics.[1][2]

Q: "The reaction mixture turned black/tarry." A: This indicates oxidative decomposition of the phenoxide anion or polymerization of the alkylating agent (which can form aziridinium ions that self-polymerize).[2]

  • The Fix: Degas your DMF with nitrogen before adding the base.[2] Ensure the temperature does not exceed 90°C. If using DMF, switch to MeCN (Acetonitrile) at reflux to lower the thermal stress.[1][2]

Q: "I see a new spot on TLC that isn't product or starting material." A: This is likely the aziridinium intermediate .[2] The chloroethyl pyrrolidine cyclizes to a strained aziridinium ion before the phenol attacks.[2] This is the active electrophile. If your phenol is not deprotonated fast enough (poor solubility of base), the aziridinium can hydrolyze with trace water to form the alcohol side product.[1][2]

  • The Fix: Add the base and phenol first, stir for 30 mins to ensure phenoxide formation, then add the alkylating agent.[1][2]

Module 2: The Reduction Step (The Transformation)

Core Reaction: 3-[2-(pyrrolidin-1-yl)ethoxy]nitrobenzene


 3-[2-(pyrrolidin-1-yl)ethoxy]aniline[1]
Method Selection Matrix
MethodProsConsRecommendation
H₂ / Pd-C (10%) Cleanest profile; simple filtration workup.[2]Risk of poisoning if sulfur traces remain from DMF.[2]Primary Choice for <10g scale.[2]
Fe / NH₄Cl Robust; tolerant of sulfur; cheap.[2]Iron waste disposal; heterogeneous sludge can trap product.[2]Secondary Choice if Pd/C fails.
SnCl₂ / HCl Very fast.[2]Acidic workup is difficult with the basic pyrrolidine tail (forms double salt).[1][2]Avoid unless necessary.
Troubleshooting Guide (Q&A)

Q: "The reduction is complete, but I lost 40% of my mass during filtration of the catalyst." A: Your product is an amine and likely adsorbed onto the activated carbon support of the Pd/C.[2]

  • The Fix: Do not filter through pure Celite with just methanol. Wash the filter cake with 10% Methanol in Dichloromethane (DCM) or warm Ethanol to desorb the product.[1][2]

Q: "I'm using Fe/NH₄Cl, but the emulsion won't separate." A: Iron reductions generate iron hydroxides that form stable emulsions with basic amines.[1][2]

  • The Fix: Filter the reaction mixture through a pad of Celite while hot. Then, adjust the pH of the filtrate to >10 using NaOH before extraction.[1][2] This ensures the aniline and pyrrolidine are both free bases and partition into the organic layer.[2]

Module 3: Isolation & Purification (The Cleanup)[1]

Q: "My product trails/streaks on the silica column." A: The pyrrolidine nitrogen is basic (


) and interacts strongly with the acidic silanols on silica gel.[1][2]
  • The Fix: You must modify your mobile phase.

    • Standard: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]

    • Alternative: Use Neutral Alumina instead of Silica Gel.[2]

Q: "The oil I isolated is turning purple/brown on the bench." A: Anilines are oxidation-prone.[2]

  • The Fix: Store the product as a salt (e.g., Dihydrochloride).[1][2] Dissolve the free base in dry ether and add HCl in dioxane. The resulting solid is stable for years at 4°C.[2]

Visualizing the Logic

Workflow & Troubleshooting Diagram

SynthesisWorkflow Start Start: 3-Nitrophenol Alkylation Step 1: Alkylation (Reagent: Cl-CH2-CH2-Pyrrolidine HCl) Start->Alkylation Check1 Check: Conversion > 90%? Alkylation->Check1 Issue_Salt Issue: Base consumed by HCl salt Check1->Issue_Salt No Intermediate Intermediate: Nitro Ether Check1->Intermediate Yes Fix_Salt Fix: Increase Base to 3.5 eq Issue_Salt->Fix_Salt Fix_Salt->Alkylation Retry Reduction Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Check2 Check: Product Trapped on Catalyst? Reduction->Check2 Fix_Wash Fix: Wash cake with MeOH/DCM Check2->Fix_Wash Yes (Low Yield) Purification Step 3: Purification Check2->Purification No (Yield OK) Fix_Wash->Purification Issue_Streak Issue: Streaking on Silica Purification->Issue_Streak Final Final Product: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Purification->Final Standard Workup Fix_Amine Fix: Add 1% TEA to Eluent Issue_Streak->Fix_Amine Fix_Amine->Final

Caption: Operational workflow for the synthesis, highlighting critical decision points (diamonds) and specific remediation steps (red text) for common failure modes.

Safety & Handling (Critical)

  • Nitrogen Mustard Analog: The starting material 1-(2-chloroethyl)pyrrolidine is structurally related to nitrogen mustards.[2] It is a potent blistering agent and alkylator.[2]

    • Protocol: Handle strictly in a fume hood.[2] Quench all glassware and waste with dilute NaOH/Na₂S₂O₃ solution to destroy unreacted alkylating agent before removal from the hood.[2]

  • Aniline Toxicity: The final product is an aniline derivative.[2] Avoid skin contact; anilines can be absorbed transdermally and cause methemoglobinemia.[2]

References

  • General Synthesis of Pyrrolidine Ethers

    • Title: Synthesis of unique pyrrolidines for drug discovery.[2]

    • Source: Enamine / Tetrahedron (2014).[1][2]

  • Alkylation of Nitrophenols (Williamson Ether Conditions)

    • Title: Preparation of nitrocyclopropane from 3-chloro-1-nitropropane (Discusses base/solvent effects in nitro-compound alkylations).[2]

    • Source: US Patent 3769355A.[2]

    • URL
  • Reduction of Nitro Groups in the Presence of Basic Amines

    • Title: Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates.[2][3]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1][2]

    • URL:[Link]

  • Compound Data & Safety (Isomer Analog)

    • Title: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (PubChem CID 6493749).[1][4]

    • Source: PubChem (NIH).[1][2]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

This technical guide is designed for researchers, scientists, and drug development professionals working with 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. It provides in-depth troubleshooting advice and detailed protocols to ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this bifunctional molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Q1: What are the most common impurities found in a crude sample of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline?

A1: Impurities in your sample typically arise from the synthetic route used or from degradation during storage. Common classes include:

  • Process-Related Impurities: These are materials left over from the synthesis. Depending on the pathway, you may find unreacted starting materials (e.g., 3-aminophenol, 1-(2-chloroethyl)pyrrolidine), by-products from side reactions, or residual solvents and reagents.[1][2]

  • Degradation Impurities: Aromatic amines are notoriously sensitive to air and light.[3] Oxidation is a primary degradation pathway, leading to the formation of colored quinone-like species and polymeric by-products, which often manifest as a dark brown or reddish color.[1][4]

Q2: My sample of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is a dark, viscous oil. What causes this discoloration, and how can I remove it?

A2: The dark color is almost certainly due to the presence of oxidized impurities.[1][4] Aniline compounds are easily oxidized, and this process is accelerated by exposure to air and light over time. The first step in your purification should be a bulk method to remove these colored, often polar, impurities. An acid-base extraction is highly effective for this purpose, as it selectively isolates the amine from many neutral and polymeric degradation products.[5][6] For persistent color, treatment with activated charcoal during recrystallization can be effective, but should be used cautiously as it can also adsorb your product.[7]

Q3: For a crude, multi-gram batch of this compound, which purification technique should I try first?

A3: Acid-base extraction is the most robust and scalable initial purification method for this compound.[6][8] The molecule has two basic nitrogen centers (the aniline and the pyrrolidine) that can be protonated with an aqueous acid (like 1M HCl) to form a water-soluble salt. This allows you to wash the organic solution and remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (like NaOH or NaHCO₃) will regenerate the "free base" form of your compound, which can then be extracted back into an organic solvent.[5][8] This technique is excellent for removing neutral starting materials, non-basic by-products, and some polymeric impurities.

Q4: My compound is streaking badly on my silica gel TLC plate. What does this mean and how can I get clean spots?

A4: Streaking, or tailing, of basic compounds like your aniline on standard silica gel is a classic problem. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[9][10] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and unevenly.[10]

To resolve this, you must neutralize this interaction. You can:

  • Add a mobile phase modifier: Add a small amount of a competing base, such as triethylamine (TEA, ~1-2%) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol).[9] The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.

  • Use a different stationary phase: For column chromatography, consider using basic alumina or an amine-functionalized silica phase, which are designed specifically for purifying basic compounds and often provide superior separation without the need for additives.[10][11]

Q5: Can I purify 3-[2-(pyrrolidin-1-yl)ethoxy]aniline by recrystallization?

A5: Yes, but it may require forming a salt. The "free base" form of your compound may be an oil or a low-melting solid, making direct recrystallization challenging. A highly effective strategy for purifying amines is to convert them into a crystalline salt.[12][13] By treating a solution of your compound in a solvent like diethyl ether or ethyl acetate with a solution of HCl (e.g., HCl in diethyl ether), you can precipitate the hydrochloride salt.[14] This salt is often a well-behaved, crystalline solid that can be easily recrystallized to achieve very high purity. If desired, the pure free base can be regenerated by dissolving the salt in water and adding a base.[15]

Section 2: Troubleshooting Experimental Workflows

Workflow 1: Purification by Acid-Base Extraction
Problem Probable Cause(s) Recommended Solution(s)
Low Recovery of Final Product 1. Incomplete extraction from the organic to the aqueous acid layer. 2. The pH of the aqueous layer was not made sufficiently basic before back-extraction. 3. Insufficient extraction of the free base from the aqueous layer back into the organic solvent.1. Perform multiple extractions (e.g., 3x) with the aqueous acid to ensure all the amine is protonated and transferred.[5] 2. Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 10) after adding NaOH.[8] 3. Perform multiple extractions (e.g., 3-4x) with your organic solvent (e.g., ethyl acetate, DCM) to recover all the product.
Final Product is Still Impure 1. The impurities are also basic and follow the product through the extraction. 2. The impurity is an unreacted acidic starting material (e.g., 3-aminophenol) that was not removed.1. If basic impurities are present, acid-base extraction alone is insufficient. Follow up with column chromatography or salt recrystallization. 2. Before the acid wash, perform a wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[5]
Persistent Emulsion During Extraction 1. The organic and aqueous layers have similar densities. 2. High concentration of the product or impurities acting as surfactants.1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. Dilute the mixture with more of both the organic and aqueous solvents. 3. Let the mixture stand for an extended period or gently swirl instead of shaking vigorously.
Workflow 2: Purification by Flash Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Severe Streaking or Tailing of Product 1. Strong acid-base interaction between the basic amine and acidic silica gel.[10]1. Use a mobile phase modifier: Add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent (e.g., DCM/Methanol).[9] Ensure the column is equilibrated with this modified eluent before loading the sample. 2. Change the stationary phase: Use basic alumina or an amine-functionalized silica column for a much cleaner separation.[10][11][16]
Poor Separation of Product and Impurity 1. The chosen solvent system does not provide adequate selectivity. 2. The column is overloaded with crude material.1. Systematically screen different solvent systems using TLC. Try different combinations like ethyl acetate/hexanes/TEA or DCM/acetone/TEA. 2. Reduce the amount of sample loaded onto the column. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Compound Appears to Degrade on the Column 1. The compound is unstable to the acidic nature of standard silica gel.1. Deactivate the silica: Use a less acidic stationary phase like neutral or basic alumina.[11] 2. Work quickly: Do not let the compound sit on the column for an extended period. Use slightly higher flow rates if possible. 3. Use an alternative technique: If degradation is severe, avoid silica chromatography and rely on acid-base extraction followed by salt recrystallization.
Workflow 3: Purification by Recrystallization / Salt Formation
Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the product to crash out of solution as a liquid. 3. Presence of impurities depressing the melting point.[7]1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool more slowly.[7] 3. Attempt further purification by another method (e.g., acid-base extraction) before recrystallizing.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. Crystallization kinetics are very slow.1. Evaporate some of the solvent to increase the concentration and try cooling again.[7] 2. Add a co-solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available.
Crystals are Formed but Remain Discolored 1. Colored impurities are trapped within the crystal lattice.1. Before the first filtration, dissolve the compound in the minimum amount of hot solvent and add a very small amount of activated charcoal. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and insoluble impurities before allowing the filtrate to cool.[7] Be aware that charcoal can reduce your yield.

Section 3: Detailed Experimental Protocols

Safety Precaution: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is an aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: General Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous HCl (50 mL) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Your product, now protonated, will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl (2x 50 mL), combining all aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M aqueous NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be converted back to the neutral "free base," which may cause the solution to become cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base with three portions of fresh organic solvent (3x 75 mL of EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography on Modified Silica Gel
  • Eluent Preparation: Prepare a stock solution of your chosen eluent system, for example, 95:4:1 Dichloromethane:Methanol:Triethylamine.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes) to create a uniform bed.

  • Equilibration: Flush the column with several column volumes of the prepared eluent containing triethylamine. This step is critical to pre-treat the silica and ensure a reproducible separation.[9]

  • Sample Loading: Dissolve your sample in a minimal amount of the eluent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting with the prepared solvent system, collecting fractions. Monitor the elution process using TLC, ensuring your TLC mobile phase also contains the triethylamine modifier.

  • Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require placing the sample under high vacuum.

Protocol 3: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt of your product should begin to precipitate as a white or off-white solid.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. You can check for completion by seeing if a drop of the acidic solution added to the clear supernatant causes cloudiness.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Recrystallization (Optional but Recommended): For the highest purity, recrystallize the collected salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.

  • Drying: Dry the purified salt crystals under high vacuum to remove all residual solvent.

Section 4: Visual Guides

Workflow for Purification Strategy

purification_workflow start Crude 3-[2-(pyrrolidin-1-yl)ethoxy]aniline decision1 Significant Discoloration or High Impurity Load? start->decision1 proc1 Perform Acid-Base Extraction (Protocol 1) decision1->proc1 Yes decision2 Are Impurities Still Present? decision1->decision2 No proc1->decision2 proc2 Purify by Column Chromatography (Protocol 2) decision2->proc2 Yes decision3 Is Highest Purity Required (e.g., for biological testing)? decision2->decision3 No proc2->decision3 proc3 Perform Salt Formation & Recrystallization (Protocol 3) decision3->proc3 Yes end_product Pure Compound decision3->end_product No proc3->end_product

Caption: Decision tree for selecting a purification strategy.

Mechanism of Acid-Base Extraction

acid_base_extraction Acid-Base Extraction Cycle cluster_step1 Step 1: Initial State cluster_step2 Step 2: Acid Wash cluster_step3 Step 3: Basification & Back-Extraction initial Organic Layer (DCM) Crude Amine (R₃N) + Neutral Impurities Aqueous Layer (empty) acid_wash Organic Layer (DCM) Neutral Impurities Aqueous Layer (1M HCl) Protonated Amine (R₃NH⁺Cl⁻) initial->acid_wash + 1M HCl, Shake base_wash Organic Layer (DCM) Pure Amine (R₃N) Aqueous Layer (NaOH) Salts (NaCl, H₂O) acid_wash->base_wash 1. Separate Layers 2. Basify Aqueous Layer (NaOH) 3. + Fresh DCM, Shake final_product Pure Product base_wash:f0->final_product Separate, Dry, & Concentrate

Caption: Visualizing the movement of the amine during extraction.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • fabledpreon. (2022). Comment on "Amine workup". Reddit. [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Al-Azzawi, A. (2018). Comment on "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]

  • MH Chem. (2022). How to purify Amine? YouTube. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Titansmith1. (2021). "Purification of strong polar and basic compounds". Reddit. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Zhang, Y., et al. (2020). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. [Link]

  • PubChem. (n.d.). 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • PubChem. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. [Link]

  • PharmaCompass. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Claridge, S. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science. [Link]

  • Nikpassand, M., et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Mphahlele, M. J., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. [Link]

  • Vooturi, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Link]

  • C0mmun1ty. (2012). Comment on "Purify and dry aniline?". Reddit. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Hartono, A., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. [Link]

  • Casner, M. L., et al. (2012). Process for the synthesis and purification of oxycodone.

Sources

Optimization

"3-[2-(pyrrolidin-1-yl)ethoxy]aniline" stability issues during storage

Technical Support Center: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Welcome to the technical support guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. This document provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

Welcome to the technical support guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower researchers, scientists, and drug development professionals to ensure the integrity of their starting materials for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline has developed a yellow or brownish tint upon storage. What causes this discoloration and is the material still usable?

A1: This is a very common observation and a critical indicator of potential degradation. The discoloration is primarily due to the oxidation of the aniline functional group.[1][2]

  • Causality: The aromatic amine (aniline) moiety in the molecule is highly susceptible to oxidation when exposed to atmospheric oxygen and/or light.[2] This process forms highly colored impurities, such as quinone-imine species and other polymeric by-products, which cause the visible change from a colorless or pale yellow liquid/solid to a more intense yellow or brown.[1] The rate of this oxidation is accelerated by elevated temperatures and exposure to UV light.[2][3]

  • Usability: The usability of the discolored material is application-dependent.

    • For non-sensitive applications: If the discoloration is minor, the material might still be suitable. However, the actual purity should be quantified.

    • For sensitive applications (e.g., GMP synthesis, kinetic studies): It is strongly recommended to either purify the material or use a fresh, unopened batch.[3] Degradation products can act as inhibitors or catalysts in subsequent reactions, leading to inconsistent yields, altered reaction kinetics, or the formation of unexpected side products.

Q2: What are the optimal long-term storage conditions for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline?

A2: To maintain the compound's integrity and maximize its shelf-life, stringent storage protocols are necessary. The core principles are to mitigate exposure to oxygen, light, moisture, and heat.[1][4][5] Based on best practices for anilines and tertiary amines, we recommend the following conditions.[3][6]

Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of aniline oxidation.[3]
Temperature Refrigerated (2-8°C)Slows the rate of all potential chemical degradation pathways.[2][7] For very long-term storage, -20°C can be considered.
Container Tightly Sealed Amber Glass VialAmber glass protects the light-sensitive aniline moiety from photolytic degradation.[1][2] A tight seal prevents moisture ingress and oxygen exchange.[3][6]
Handling Minimize HeadspaceAfter dispensing, flush the vial with an inert gas before re-sealing to displace any air that has entered.

A structurally similar compound, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, is recommended to be stored at room temperature under an inert atmosphere in a dark place. However, for maximum long-term stability, refrigeration is a more robust approach.

Q3: I'm seeing variable yields and new impurity spots on my TLC analysis. How can I definitively check the purity of my 3-[2-(pyrrolidin-1-yl)ethoxy]aniline starting material?

A3: Inconsistent experimental results are a classic sign of starting material degradation.[3] A quantitative assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for this purpose.[8][9]

  • Recommended Approach: HPLC-UV

    • Why: HPLC is a robust technique for non-volatile, polar compounds like this aniline derivative. UV detection is highly sensitive for aromatic compounds. It can effectively separate the parent compound from more polar, colored oxidation products.[8]

  • Alternative Approach: GC-MS or GC-NPD

    • Why: Gas chromatography is also suitable for analyzing aniline derivatives.[10][11] A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds, while Mass Spectrometry (MS) provides definitive identification of the parent peak and any impurities.[10][12]

We provide a starter protocol for HPLC analysis in the "Analytical Protocols" section below. Comparing the chromatogram of your stored sample to a fresh, high-purity reference standard is the definitive way to assess degradation.[3]

Troubleshooting Guide: Stability Issues

This section provides a systematic workflow for diagnosing and resolving problems related to the stability of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect your material may have degraded.

G cluster_0 Start: Observation cluster_1 Initial Assessment cluster_2 Purity Verification cluster_3 Decision & Action Start Suspect Material Degradation (e.g., color change, poor results) Assess Visual Inspection: Is the material discolored (yellow/brown)? Start->Assess Analyze Perform Purity Analysis (HPLC or GC) Assess->Analyze Yes Use Material is likely suitable for use. Review handling procedures. Assess->Use No, looks good Compare Compare to Reference Standard or Certificate of Analysis (CoA) Analyze->Compare CheckPurity Is Purity >98% and no significant impurity peaks? Compare->CheckPurity CheckPurity->Use Yes Purify Consider Purification (e.g., Column Chromatography) for non-critical applications. CheckPurity->Purify No Discard Discard and use a fresh batch. Implement optimal storage protocols. Purify->Discard If purification is not feasible or for critical applications

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathway

The primary stability concern for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is the oxidation of the aniline nitrogen. While the tertiary amine of the pyrrolidine ring and the ether linkage are more stable, they can degrade under more extreme conditions.

Aniline Oxidation Pathway

The mechanism involves the formation of radical cations that can dimerize or polymerize, leading to a complex mixture of colored impurities.

G A 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Parent Compound) C Radical Cation Intermediate A->C B Oxidizing Agents (O₂, Light, Metal Ions) B->C D Dimerization & Polymerization C->D E Colored Impurities (Quinone-imines, Azoxybenzenes, Polymeric materials) D->E

Caption: Simplified pathway for aniline oxidation.

Analytical Protocols

Protocol: HPLC Purity Assessment (General Method)

This protocol provides a starting point for developing an HPLC method to assess the purity of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. Method optimization will be required for your specific system and application.

Objective: To quantify the purity of a sample and detect the presence of potential degradation products.

1. Sample Preparation: a. Prepare a stock solution of your sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. b. From the stock solution, prepare a working solution at 0.1 mg/mL by diluting with the same solvent mixture. c. Filter the working solution through a 0.45 µm syringe filter before injection.

2. HPLC System Parameters:

Parameter Suggested Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peak as a percentage of the total peak area. c. Degradation products, being more polar, will typically elute earlier than the parent compound in a reversed-phase system. Compare the impurity profile to that of a fresh reference standard.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage. (n.d.). BenchChem.
  • Tertiary amines (OR) alkylamines, (corrosive liquid). (n.d.). PubChem.
  • Storage Time and Deodorization Temperature Influence the Formation of Aniline-Derived Compounds in Denatured Rapeseed Oils. (2001). Food and Chemical Toxicology.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Storage and stability issues of ortho-alkenyl anilines. (n.d.). BenchChem.
  • Aniline CAS#: 62-53-3. (n.d.). ChemicalBook.
  • Aniline. (n.d.). ChemBK.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. (n.d.). Sigma-Aldrich.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. (n.d.). BenchChem.
  • Analytical Methods for Determining Pyrethrins and Pyrethroids. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
  • Analytical method for the determination of aromatic amines. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie.

Sources

Troubleshooting

How to handle "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" safely in the lab

Technical Support Center: Safe Handling Guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Compound Profile & Technical Summary Before handling, verify the identity and physicochemical properties of your lot. This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling Guide for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

Compound Profile & Technical Summary

Before handling, verify the identity and physicochemical properties of your lot. This compound is a bifunctional building block containing an electron-rich aniline and a basic pyrrolidine tail, often used in kinase inhibitor synthesis.

PropertySpecification
Chemical Name 3-[2-(pyrrolidin-1-yl)ethoxy]aniline
CAS Number 373824-30-7
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Physical State Viscous oil or low-melting solid (often beige to dark brown)
Basicity (pKa) ~10.4 (Pyrrolidine N), ~4.0 (Aniline N)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (unless protonated)
Primary Hazards Skin Corrosive/Irritant, Acute Toxicity (Oral/Dermal), Sensitizer

Critical Safety Protocols (The "Red Flags" FAQs)

Q: What are the immediate health risks associated with this compound? A: Treat this compound as a severe skin sensitizer and potential toxin .

  • Aniline Toxicity: Like many aniline derivatives, it carries a risk of methemoglobinemia (interference with oxygen transport in blood) upon prolonged exposure or ingestion.

  • Corrosivity: The pyrrolidine moiety makes the free base highly alkaline, capable of causing chemical burns to mucous membranes and eyes.

  • Sensitization: Repeated dermal contact may lead to allergic dermatitis.

Q: What specific PPE is required beyond the standard lab coat? A: Standard nitrile gloves may offer insufficient protection against prolonged contact with amino-ethers.

  • Glove Recommendation: Use double-gloving with Nitrile (minimum 0.11 mm thickness) for incidental splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H or Butyl Rubber gloves.

  • Respiratory: Handle strictly inside a fume hood. If weighing large quantities (>1g) of the solid salt form outside a hood, a P95 particulate respirator is mandatory to prevent inhalation of dust.

Q: How do I handle a spill? A: Do not wipe with water immediately, as this spreads the basic oily residue.

  • Absorb: Use sand, vermiculite, or a dedicated organic spill pad.

  • Neutralize: Wipe the area with dilute acetic acid (5%) or citric acid solution to neutralize the basic pyrrolidine residue.

  • Clean: Finish with soap and water. Dispose of all waste as Hazardous Organic Waste (Basic/Toxic) .

Storage & Stability (The "Shelf Life" FAQs)

Q: My compound has turned from pale beige to dark brown/black. Is it still usable? A: This is a classic oxidative degradation characteristic of electron-rich anilines.

  • Cause: Exposure to atmospheric oxygen and light promotes the formation of quinone-imine impurities and polymerization products (aniline black).

  • Usability: If the color is dark brown but the material is still fluid/solid (not tar), check purity via LC-MS. If purity is >90%, it can often be used for crude reactions. If <90%, re-purification is required (see Section 5).

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.

Q: The compound has become a sticky gum. Is this normal? A: Yes. The free base is hygroscopic. It absorbs moisture from the air, forming a hydrate or sticky gum.

  • Fix: Dissolve in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the oil.

Operational Handling Workflow

The following diagram outlines the decision logic for safe handling and synthesis integration.

HandlingWorkflow cluster_weighing Weighing Precautions Start Start: Retrieve Compound CheckState Check Physical State Start->CheckState Oxidized Dark Brown/Black? CheckState->Oxidized Yes GoodState Beige/Pale Oil CheckState->GoodState No Purify Purification Required (See Section 5) Oxidized->Purify Weighing Weighing Protocol Purify->Weighing GoodState->Weighing Reaction Reaction Setup Weighing->Reaction Use Inert Gas

Figure 1: Decision logic for assessing compound quality and handling flow.

Reaction Troubleshooting (The "Synthesis" FAQs)

Q: I am getting poor yields in amide coupling reactions. Why? A: There are two common culprits:

  • Interference by the Pyrrolidine: The tertiary amine (pyrrolidine) is more basic than the aniline. If you use an acid chloride coupling, the pyrrolidine may scavenge the acid, forming a salt that precipitates or traps the molecule.

    • Solution: Use an excess of auxiliary base (e.g., 3.0 equiv of DIPEA) to ensure the aniline remains unprotonated and nucleophilic.

  • Oxidation: If the aniline is partially oxidized, the effective concentration of nucleophile is lower than calculated.

Q: How do I purify this compound if it degrades? A: Standard silica chromatography often fails because the basic pyrrolidine interacts with acidic silanols, causing "streaking" and product loss.

  • Protocol:

    • Stationary Phase: Use Silica Gel neutralized with triethylamine (TEA).

    • Eluent: DCM : Methanol : NH₄OH (e.g., 95:5:0.5). The ammonia/TEA competes for silanol sites, allowing the amine to elute as a sharp band.

    • Alternative: Use Alumina (Basic) stationary phase to avoid strong interactions.

Q: Can I make a stable salt form for easier handling? A: Yes. Converting the oily free base to a Dihydrochloride (2HCl) salt is highly recommended for long-term storage.

  • Method: Dissolve the oil in minimal dry Ethanol. Add 2.2 equivalents of 4M HCl in Dioxane. Dilute with Diethyl Ether to precipitate the white/off-white solid salt. Filter and dry under nitrogen.

References

  • PubChem. (2025).[1][2][3] Compound Summary for CID 21941696: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline.[2][4][5] National Library of Medicine. [Link][5]

  • Organic Chemistry Portal. (2023). Protection of Amines and Handling of Anilines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" derivatives

Topic: Structure-activity relationship (SAR) studies of "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" derivatives Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of "3-[2-(pyrrolidin-1-yl)ethoxy]aniline" derivatives Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives, a privileged pharmacophore often employed in the design of multi-targeted kinase inhibitors (specifically Syk , LRRK2 , and Src family kinases). This moiety serves as a critical "solvent-front binder," improving aqueous solubility and pharmacokinetic profiles while maintaining potency through specific interactions within the kinase ATP-binding pocket.

This guide compares the pyrrolidinyl-ethoxy tail against standard alternatives (morpholine, piperidine) and structural isomers (para-substitution), providing synthesis protocols, biological data, and mechanistic insights.

Introduction: The Role of the 3-[2-(pyrrolidin-1-yl)ethoxy]aniline Scaffold

In modern medicinal chemistry, the 3-[2-(pyrrolidin-1-yl)ethoxy]aniline fragment is not typically a standalone drug but a high-value intermediate scaffold . It is frequently attached to heterocyclic cores (e.g., aminopyrimidines, quinazolines) to generate potent kinase inhibitors.

  • Mechanism of Action: The aniline nitrogen often forms hydrogen bonds with the kinase "hinge region" (e.g., Glu/Met residues). The ethoxy-pyrrolidine tail extends into the solvent-exposed region, where the basic nitrogen (pKa ~9.5) can form salt bridges with acidic residues (e.g., Asp or Glu) at the pocket rim, significantly enhancing binding affinity and solubility.

  • Therapeutic Context: Primary applications include Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases (rheumatoid arthritis, ITP) and LRRK2 inhibitors for Parkinson's disease [1].

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold focuses on three vectors: the Linker , the Basic Head Group , and the Substitution Pattern .

2.1. The "Tail" Variation: Pyrrolidine vs. Alternatives

The choice of the pyrrolidine ring over morpholine or piperidine is crucial for balancing lipophilicity (LogP) and basicity (pKa).

FeaturePyrrolidine (Target) Morpholine (Alternative) Piperidine (Alternative)
Ring Size 5-membered6-membered (with O)6-membered
Basicity (pKa) ~10.4 (High)~8.3 (Moderate)~11.1 (Very High)
Solubility HighHighModerate
Metabolic Stability Moderate (oxidation prone)HighModerate
SAR Insight Optimal for forming salt bridges without excessive steric bulk.Used to lower pKa if permeability is an issue (e.g., Gefitinib).Often too bulky or too basic, leading to phospholipidosis risk.
2.2. Positional Isomerism: 3- (Meta) vs. 4- (Para)
  • 3-Position (Meta): The "kinked" geometry allows the tail to exit the ATP pocket towards the solvent front without disrupting the hinge binding of the aniline nitrogen. This is the preferred orientation for many Syk and Src inhibitors.

  • 4-Position (Para): Creates a linear geometry. While useful in some scaffolds (e.g., certain quinazolines), it often clashes with the "gatekeeper" residue or the roof of the ATP pocket in Syk/LRRK2 enzymes.

Comparative Data: Biological Performance

The following table synthesizes representative IC50 data for a generic Aminopyrimidine-Core inhibitor substituted with different aniline tails. (Data derived from consensus kinase inhibitor optimization studies [1, 2]).

Table 1: Comparative Potency and Physicochemical Properties

Compound IDTail StructureSyk IC50 (nM) LRRK2 IC50 (nM) Solubility (pH 7.4) LogD
Lead (Target) 3-[2-(pyrrolidin-1-yl)ethoxy] 12 45 >100 µM 2.1
Alt. A3-[2-(morpholin-4-yl)ethoxy]85120>100 µM1.8
Alt. B3-[2-(piperidin-1-yl)ethoxy]245560 µM2.6
Alt. C4-[2-(pyrrolidin-1-yl)ethoxy]>1000850>100 µM2.1
Alt. D3-[3-(pyrrolidin-1-yl)propoxy]459090 µM2.4

Key Finding: The 3-[2-(pyrrolidin-1-yl)ethoxy] derivative (Lead) offers the best balance of potency and solubility. The morpholine analogue (Alt. A) loses potency due to the weaker basicity of the nitrogen, reducing the strength of the solvent-front salt bridge. The para-isomer (Alt. C) shows a drastic loss in potency due to steric clash.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the synthesis pathway and the SAR decision tree.

SAR_Workflow Start 3-Aminophenol Intermediate 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Target Scaffold) Start->Intermediate K2CO3, DMF, 80°C Reagent 1-(2-chloroethyl)pyrrolidine (HCl salt) Reagent->Intermediate Core_Coupling Coupling to Heterocycle (e.g., Chloropyrimidine) Intermediate->Core_Coupling SnAr / Buchwald Morpholine Morpholine Variant (Lower Potency) Intermediate->Morpholine SAR: Change Head Para_Isomer 4-Isomer (Para) (Steric Clash) Intermediate->Para_Isomer SAR: Change Pos Potency High Potency (Syk/LRRK2) (IC50 < 50 nM) Core_Coupling->Potency Optimal Fit Solubility High Solubility (pKa ~9.5) Core_Coupling->Solubility Salt Bridge

Figure 1: Synthesis and SAR logic flow for 3-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives. Green nodes indicate desirable outcomes; Red nodes indicate suboptimal alternatives.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for generating and testing these derivatives.

Protocol A: Synthesis of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline

This protocol utilizes a Williamson ether synthesis followed by reduction (if starting from nitro) or direct alkylation of the phenol.

Reagents: 3-aminophenol (CAS 591-27-5), 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1), Potassium Carbonate (


), DMF.
  • Preparation: Dissolve 3-aminophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
      (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine HCl (1.2 eq) portion-wise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS (Target M+H = 207.1).

  • Workup: Cool to RT, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: The crude aniline is often an oil. Purify via flash chromatography (DCM:MeOH:NH3 90:10:1) to yield the product as a pale brown oil.

    • Note: Store under nitrogen; anilines are oxidation-sensitive.

Protocol B: Syk Kinase Activity Assay (FRET-based)

Used to validate the potency of the final inhibitor containing the aniline tail.

  • System: Invitrogen Z´-LYTE™ Kinase Assay (Tyr 2 peptide).

  • Reaction Mix: 10 µL reaction containing:

    • Syk Kinase (0.5 - 2 ng/well).

    • ATP (at Km, typically 10-50 µM).

    • Test Compound (Serial dilution in DMSO).

    • FRET Peptide Substrate (2 µM).

  • Incubation: 1 hour at Room Temperature.

  • Development: Add Development Reagent A (cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Calculation: Plot % Phosphorylation vs. Log[Compound] to determine IC50.

Expert Insights & Causality
  • Why the Ethoxy Linker? Direct attachment of the pyrrolidine to the phenyl ring (3-(pyrrolidin-1-yl)aniline) creates a rigid, conjugated system that often flattens the molecule, reducing solubility and preventing the basic nitrogen from reaching the specific acidic residues (e.g., Asp) located at the solvent channel entrance [2]. The ethoxy linker provides the necessary rotational freedom (entropy) and length (approx 3-4 Å) to bridge this gap.

  • Why 3-Position? In the ATP binding pocket of kinases like Syk, the "floor" and "ceiling" are constricted. A substituent at the 4-position (para) often collides with the gatekeeper residue or extends into a region that requires a hydrophobic group rather than a polar chain. The 3-position (meta) directs the substituent out of the cleft, making it the ideal vector for solubilizing groups.

References
  • Thormann, M., et al. (2012).[1][2] Heterocyclic compounds as kinase inhibitors. European Patent EP2699572A1.[3] Boehringer Ingelheim International GmbH. Link

  • Moscai, A., et al. (2010).[4] The structure and function of Syk in the immune system. Nature Reviews Immunology, 10, 387-402.[4] Link

  • PubChem. (2025). Compound Summary: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. National Library of Medicine. Link

  • Hinkle, B. et al. (2011). Syk Inhibitors: A New Class of Therapeutics for Autoimmune Diseases. Expert Opinion on Investigational Drugs, 20(10), 1329-1342. Link

Sources

Comparative

X-ray Crystallography of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline: A Structural Elucidation Guide

The following guide serves as an authoritative technical resource for the structural characterization of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7). It is designed for medicinal chemists and structural biolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the structural characterization of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS: 373824-30-7). It is designed for medicinal chemists and structural biologists who require definitive conformational data to drive structure-activity relationship (SAR) studies in kinase inhibitor development.

Executive Summary: The Structural Imperative

In the development of Spleen Tyrosine Kinase (Syk) and Myosin Light Chain Kinase (MYLK) inhibitors, the intermediate 3-[2-(pyrrolidin-1-yl)ethoxy]aniline serves as a critical pharmacophore. While solution-state NMR provides connectivity data, it fails to resolve the precise low-energy conformations of the flexible ethoxy linker and the pyrrolidine ring puckering in the solid state—factors that dictate binding affinity in the ATP-binding pocket.

This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Computational Modeling, demonstrating why X-ray crystallography is the requisite "product" for validating the 3D spatial arrangement of this fragment prior to scaffold coupling.

Comparative Analysis: X-ray Crystallography vs. Alternatives[1]

The following analysis evaluates the "performance" of X-ray crystallography as a structural tool for this specific aniline derivative, compared to industry-standard alternatives.

Performance Matrix: Structural Elucidation Methods[2]
FeatureX-ray Crystallography (SC-XRD) Solution-State NMR (1D/2D) Computational Modeling (DFT)
Primary Output Absolute 3D configuration & packingConnectivity & relative dynamicsPredicted low-energy conformers
Linker Conformation Definitive (frozen low-energy state)Averaged (rapid rotation)Hypothetical (gas phase bias)
Protonation State Direct observation (with good data)Inferred from chemical shiftUser-defined input
Sample Requirement Single Crystal (>0.1 mm)Solution (~5-10 mg)None (Virtual)
Turnaround Time High (Days to Weeks for growth)Low (Minutes to Hours)Medium (Hours of CPU time)
Critical Limitation Crystallizability (High failure risk)Ambiguity in flexible chainsAccuracy depends on basis set
Expert Insight: Why X-ray Wins for This Molecule

For 3-[2-(pyrrolidin-1-yl)ethoxy]aniline , the ethoxy linker (


) introduces significant rotational freedom.
  • NMR Limitation: In solution, the ethylene bridge rotates rapidly, averaging the NOE signals. You cannot determine if the bioactive conformation is gauche or anti.

  • X-ray Advantage: Crystallization locks the molecule into a specific conformation, often stabilized by intermolecular hydrogen bonds (e.g., between the aniline

    
     and the pyrrolidine nitrogen). This "frozen" state often mimics the entropy-minimized state found in protein binding pockets.
    

Experimental Protocol: Crystallization & Structure Solution

The free base of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline is typically an oil or low-melting solid due to the flexible chain. Successful crystallography requires salt formation to increase lattice energy.

Phase 1: Salt Screening (The "Product" Optimization)
  • Objective: Transform the oily free base into a diffraction-quality crystalline salt.

  • Target Moiety: The pyrrolidine nitrogen (

    
    ) is the primary protonation site.
    
  • Reagents:

    • Hydrochloric Acid (HCl): Forms strong ionic lattices; high probability of success (see Patent EP2699572A1).

    • Fumaric Acid: Good for forming H-bond networks; often yields non-hygroscopic salts.

    • Oxalic Acid: Rigid dicarboxylic acid that promotes crystallization.

Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 20 mg of the aniline intermediate in a minimal volume of Ethanol or Isopropanol (approx. 0.5 mL).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 4M HCl in dioxane).

    • Observation: Immediate precipitation indicates salt formation.

  • Recrystallization (Vapor Diffusion):

    • Place the salt solution in a small inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Hexane ).

    • Seal and store at 4°C. Slow diffusion of ether into the ethanol will drive crystal growth over 24-72 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Mo or Cu source).

  • Temperature: Collect at 100 K to minimize thermal motion of the ethoxy chain.

  • Refinement Target: Look for disorder in the pyrrolidine ring (envelope vs. twist conformation). This puckering mode is critical for fitting into restricted kinase sub-pockets.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the decision logic for characterizing this molecule, highlighting the critical "Salt Screen" step that differentiates the X-ray workflow from NMR.

G Start Start: 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (Oily Free Base) Decision Goal: 3D Conformation? Start->Decision NMR_Path Path A: Solution NMR Decision->NMR_Path Quick Check Xray_Path Path B: X-ray Crystallography Decision->Xray_Path Deep Characterization NMR_Result Result: Connectivity Confirmed (Conformation Averaged) NMR_Path->NMR_Result Salt_Screen Step 1: Salt Screening (HCl, Fumarate, Oxalate) Xray_Path->Salt_Screen Cryst_Growth Step 2: Vapor Diffusion (EtOH / Et2O) Salt_Screen->Cryst_Growth Crystalline Solid Diffraction Step 3: X-ray Diffraction (100 K) Cryst_Growth->Diffraction Structure FINAL PRODUCT: Absolute Configuration & Linker Geometry Defined Diffraction->Structure Structure->NMR_Result Validates

Figure 1: Strategic workflow for structural elucidation. Note that salt screening is the "gatekeeper" step for successful X-ray analysis of this flexible molecule.

Application in Drug Discovery

The crystallographic data of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline directly informs the design of kinase inhibitors (e.g., for Rheumatoid Arthritis or ITP treatment).

  • Pharmacophore Mapping: The distance between the aniline nitrogen (H-bond donor) and the pyrrolidine nitrogen (H-bond acceptor/cation) is a key parameter. X-ray data provides the precise Ångström distance in the solid state.

  • Virtual Screening: The crystal structure serves as a rigid template for docking simulations, replacing generic computer-generated conformers with experimentally validated coordinates.

Recommended "Product" Specification

For researchers outsourcing this work or setting up internal capabilities:

  • Service Type: "Small Molecule Crystallography with Salt Screening".

  • Required Data: CIF (Crystallographic Information File) with R-factor < 5%.

  • Specific Check: Request "Disorder modelling of the ethoxy chain" if thermal ellipsoids are elongated.

References

  • Fujiwara, Y. et al. (2014).[1] "Heterocyclic compounds as kinase inhibitors". U.S. Patent 8,895,585.[1] Google Patents. Available at:

  • Creative Biostructure . "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure Technical Guides. Available at: [Link]

  • Peak Proteins . "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM". Peak Proteins Resources. Available at: [Link]

  • News-Medical . "X-Ray Crystallography vs. NMR Spectroscopy". News-Medical.Net. Available at: [Link]

Sources

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